Product packaging for Thioquinapiperifil dihydrochloride(Cat. No.:CAS No. 204077-66-7)

Thioquinapiperifil dihydrochloride

Cat. No.: B043015
CAS No.: 204077-66-7
M. Wt: 521.5 g/mol
InChI Key: YWGNFHIWAHNADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thioquinapiperifil dihydrochloride is a high-purity (≥99%) chemical reagent primarily investigated for its potential as a phosphodiesterase (PDE) inhibitor in neurological and cognitive health research. Its core research value lies in studies focused on enhancing cognitive functions, including memory, learning, and attention span. This compound is of significant interest in the development of novel therapeutic strategies for neurodegenerative disorders, such as Alzheimer's disease and other forms of dementia, where cognitive decline is a primary concern. Beyond its potential nootropic effects, the neuroprotective properties of this compound are a key area of investigation. Research is being conducted to understand its potential in mitigating neuronal damage caused by ischemic events, such as strokes. Its mechanism of action is attributed to the inhibition of phosphodiesterase enzymes, which catalyze the hydrolysis of intracellular second messengers, cyclic AMP (cAMP) and cyclic GMP (cGMP). By blocking these enzymes, this compound is expected to increase the concentration of these cyclic nucleotides within cells, thereby modulating downstream cellular signaling pathways involved in neuroprotection and synaptic plasticity. Intended Use & Handling: This product is labeled "For Research Use Only" (RUO) and is exclusively tailored for laboratory research applications . RUO products are not intended for use in diagnostic procedures, patient management, or any clinical uses . They are not for use in humans, nor as ingredients in pharmaceuticals or for any personal use. Storage: Store at 2-8°C, in a sealed and dry environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30Cl2N6OS B043015 Thioquinapiperifil dihydrochloride CAS No. 204077-66-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6OS.2ClH/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29;;/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGNFHIWAHNADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204077-66-7
Record name Thioquinapiperifil dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204077667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIOQUINAPIPERIFIL DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ87H5L241
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Thioquinapiperifil Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioquinapiperifil dihydrochloride, also known as KF31327, is a potent and selective non-competitive inhibitor of phosphodiesterase-5 (PDE-5).[1][2][3] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. The information presented is intended to support research and drug development efforts related to this compound.

Core Mechanism of Action: PDE-5 Inhibition

The primary mechanism of action of this compound is the inhibition of the phosphodiesterase-5 (PDE-5) enzyme.[1][3][4] PDE-5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key intracellular second messenger.[2][5][6] By inhibiting PDE-5, Thioquinapiperifil increases the intracellular concentration of cGMP, leading to the activation of cGMP-dependent protein kinase (PKG).[5][6] This cascade of events ultimately results in smooth muscle relaxation and vasodilation.[2]

The cGMP Signaling Pathway

The nitric oxide (NO)-cGMP signaling pathway is central to the pharmacological effects of Thioquinapiperifil. The process begins with the release of NO, which stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[5][6] Thioquinapiperifil acts by preventing the breakdown of this cGMP by PDE-5, thereby amplifying the downstream effects of NO.

cluster_0 Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates GTP GTP cGMP Cyclic Guanosine Monophosphate (cGMP) GTP->cGMP Catalyzed by sGC GMP Guanosine Monophosphate (GMP) cGMP->GMP Degraded by PDE-5 PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates PDE5 Phosphodiesterase-5 (PDE-5) Thioquinapiperifil Thioquinapiperifil dihydrochloride Thioquinapiperifil->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: The NO/cGMP signaling pathway and the inhibitory action of Thioquinapiperifil.

Quantitative Data

The following tables summarize the key quantitative data demonstrating the potency and effects of Thioquinapiperifil (KF31327) in comparison to Sildenafil.

Table 1: Inhibitory Activity against PDE-5
CompoundKi (nM)IC50 (nM)Inhibition Type
Thioquinapiperifil (KF31327) 0.16 [3]0.074 [1][2]Non-competitive [3]
Sildenafil7.2[3]-Competitive
Table 2: Effects on Rabbit Platelet Aggregation (Collagen-Induced)
CompoundConditionConcentration for Inhibition
Thioquinapiperifil (KF31327) In the presence of Nitroglycerin< 0.1 µM [3]
Thioquinapiperifil (KF31327) In the absence of Nitroglycerin10 µM [3]
SildenafilIn the presence of Nitroglycerin< 0.1 µM[3]
SildenafilIn the absence of NitroglycerinNo effect at 10 µM[3]
Table 3: Effects on Intracellular Cyclic Nucleotide Levels in Rabbit Platelets
Compound (10 µM)ConditioncGMP LevelscAMP Levels
Thioquinapiperifil (KF31327) In the absence of NitroglycerinIncreased [3]Increased [3]
SildenafilIn the absence of NitroglycerinIncreased[3]No effect[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

PDE-5 Inhibition Assay

This protocol is a generalized representation based on common methodologies for determining PDE-5 inhibitory activity.

cluster_workflow PDE-5 Inhibition Assay Workflow prep Prepare Assay Buffer and Reagents (Tris-HCl, MgCl2, cGMP, PDE-5 enzyme) incubate Incubate PDE-5 with Thioquinapiperifil (or vehicle control) at 37°C prep->incubate initiate Initiate Reaction by adding cGMP incubate->initiate stop Stop Reaction (e.g., by heating or adding stop solution) initiate->stop quantify Quantify GMP production (e.g., using HPLC or fluorescence-based methods) stop->quantify calculate Calculate % Inhibition and IC50 value quantify->calculate

Caption: A generalized workflow for a PDE-5 inhibition assay.

Methodology:

  • Preparation of Reagents: A reaction buffer is prepared, typically containing Tris-HCl, MgCl₂, and other necessary co-factors. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Enzyme Reaction: The reaction is typically carried out in a 96-well plate format. The PDE-5 enzyme is pre-incubated with varying concentrations of this compound or a vehicle control for a specified period at 37°C.

  • Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate, cGMP. The reaction is allowed to proceed for a defined time and then terminated, often by heat inactivation or the addition of a stop solution.

  • Quantification of Product: The amount of GMP produced is quantified. This can be achieved through various methods, including high-performance liquid chromatography (HPLC), or more commonly, through fluorescence polarization or colorimetric assays that detect the depletion of a fluorescently labeled cGMP substrate or the generation of phosphate from GMP.

  • Data Analysis: The percentage of PDE-5 inhibition at each concentration of the inhibitor is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Platelet Aggregation Assay

This protocol outlines the general procedure for assessing the effect of Thioquinapiperifil on platelet aggregation.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from a suitable animal model (e.g., rabbit) into a solution containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain platelet-rich plasma (PRP).

  • Incubation with Inhibitor: The PRP is incubated with various concentrations of this compound or a vehicle control at 37°C. In experiments assessing the synergy with NO, a NO donor like nitroglycerin is also added.

  • Induction of Aggregation: Platelet aggregation is induced by adding an agonist, such as collagen or ADP.

  • Measurement of Aggregation: The change in light transmission through the PRP suspension is measured over time using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.

  • Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of Thioquinapiperifil is determined by comparing the aggregation in the presence of the compound to the control.

Conclusion

This compound is a highly potent, non-competitive inhibitor of PDE-5. Its mechanism of action is centered on the potentiation of the cGMP signaling pathway, leading to vasodilation and inhibition of platelet aggregation. The quantitative data presented underscore its significantly greater potency compared to sildenafil. The detailed experimental protocols provide a framework for the further investigation and characterization of this and similar compounds. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug development.

References

Thioquinapiperifil dihydrochloride structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioquinapiperifil, also known as KF31327, is a potent and selective non-competitive inhibitor of phosphodiesterase type 5 (PDE-5). Its dihydrochloride salt is the form commonly used in research. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of Thioquinapiperifil dihydrochloride. It details its mechanism of action within the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, presents available quantitative data, and outlines key experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure is characterized by an imidazoquinazoline core linked to a piperidinylphenyl moiety.

Chemical Structure:

A 2D representation of the chemical structure for the free base, Thioquinapiperifil, is provided by PubChem. The dihydrochloride salt contains two molecules of hydrogen chloride associated with the basic nitrogen atoms.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name (1-(2-(((3-ethyl-2-mercapto-3H-imidazo[4,5-g]quinazolin-8-yl)amino)methyl)phenyl)piperidin-4-yl)methanol dihydrochloride[1]
Synonyms KF31327
CAS Number 204077-66-7
Molecular Formula C24H30Cl2N6OS
Molecular Weight 521.51 g/mol
InChI Key YWGNFHIWAHNADT-UHFFFAOYSA-N[1]

| SMILES | Cl.Cl.S=C1NC2=CC3=C(NCC4=CC=CC=C4N5CCC(CO)CC5)N=CN=C3C=C2N1CC |

Table 2: Physicochemical Properties

Property Value Source
Physical Form Solid [1]
LogP (free base) 3.595 [2]
Hydrogen Bond Donor Count (free base) 3 [2]
Hydrogen Bond Acceptor Count (free base) 6 [2]
Rotatable Bond Count (free base) 6 [2]
Solubility DMSO: 125 mg/mL (239.69 mM) [3]

| Storage Temperature | -20°C to -80°C |[1] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by inhibiting the PDE-5 enzyme. PDE-5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, including smooth muscle relaxation.

In the presence of nitric oxide (NO), soluble guanylate cyclase (sGC) is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation. By inhibiting PDE-5, Thioquinapiperifil prevents the breakdown of cGMP, thereby potentiating the effects of the NO/sGC/cGMP pathway.

PDE5_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibition Pharmacological Intervention Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP Cyclic Guanosine Monophosphate (cGMP) sGC->cGMP Synthesizes GTP Guanosine Triphosphate (GTP) GTP->sGC PDE5 Phosphodiesterase 5 (PDE-5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-Guanosine Monophosphate (5'-GMP) PDE5->GMP Degrades Calcium Decreased Intracellular Ca2+ Concentration PKG->Calcium Relaxation Smooth Muscle Relaxation Calcium->Relaxation Thioquinapiperifil Thioquinapiperifil dihydrochloride Thioquinapiperifil->PDE5 Inhibits

References

Thioquinapiperifil Dihydrochloride: A Technical Whitepaper on its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Thioquinapiperifil dihydrochloride, a potent phosphodiesterase-5 (PDE-5) inhibitor. Initially identified as KF31327 during its development by Kyowa Hakko Kogyo Co., Ltd., this imidazoquinazoline derivative has garnered attention for its therapeutic potential. This whitepaper details the synthesis of the Thioquinapiperifil free base, outlines a standard procedure for its conversion to the dihydrochloride salt, and describes established protocols for evaluating its biological activity as a PDE-5 inhibitor. The underlying mechanism of action through the nitric oxide/cGMP signaling pathway is also elucidated. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Discovery and Background

Thioquinapiperifil, chemically known as 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione, was originally synthesized and investigated by Kyowa Hakko Kogyo Co., Ltd. under the internal designation KF31327 as a phosphodiesterase-5 (PDE-5) inhibitor[1]. It was later discovered as an undeclared ingredient in dietary supplements marketed for sexual enhancement[1]. Its molecular formula is C₂₄H₂₈N₆OS, with a molecular weight of 448.6 g/mol for the free base[1]. The dihydrochloride salt is often prepared to improve its solubility and stability for pharmaceutical applications.

Synthesis of Thioquinapiperifil

A practical and efficient route for the large-scale synthesis of Thioquinapiperifil (formerly KF31327) has been developed. The synthesis commences with 7-chloro-2,4(1H,3H)-quinazolinedione and proceeds through several key steps to construct the core imidazoquinazoline structure and introduce the necessary substituents.

Synthetic Scheme Overview

The overall synthetic strategy involves the initial nitration and subsequent elaboration of the quinazolinedione ring, followed by the construction of the fused imidazothione ring and final coupling with the side chain.

Synthesis_Workflow A 7-chloro-2,4(1H,3H)- quinazolinedione B Nitration A->B C 7-ethylamino-6-nitro- 2,4(1H,3H)-quinazolinedione B->C D Chlorination C->D E 2,4-dichloro-7-ethylamino- 6-nitroquinazoline D->E F Selective Substitution E->F G Intermediate G F->G H Reduction & Hydrogenation G->H I Intermediate I H->I J Imidazothione Ring Formation I->J K Thioquinapiperifil (Free Base) J->K PDE5_Pathway cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE-5 cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to GMP 5'-GMP (inactive) PDE5->GMP Thioquinapiperifil Thioquinapiperifil Thioquinapiperifil->PDE5 inhibits Stimulation Sexual Stimulation Stimulation->NO releases

References

An In-depth Technical Guide to the Biological Activity and Targets of Thioquinapiperifil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioquinapiperifil, also known as KF31327, is a potent and selective non-competitive inhibitor of phosphodiesterase-5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This document provides a comprehensive overview of the biological activity, molecular targets, and associated signaling pathways of Thioquinapiperifil. It includes a compilation of quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of the relevant biological processes to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.

Introduction

Thioquinapiperifil is a novel imidazoquinazoline derivative that has been identified as a highly potent inhibitor of phosphodiesterase-5 (PDE5).[1] Initially synthesized by Kyowa Hakko Kogyo Co., Ltd. under the designation KF31327, this compound has demonstrated significant potential in modulating the cGMP signaling cascade.[1] Its primary mechanism of action involves the inhibition of PDE5, the enzyme responsible for the degradation of cGMP. By preventing cGMP breakdown, Thioquinapiperifil effectively enhances and prolongs the downstream effects of nitric oxide (NO), a key signaling molecule in various physiological processes, including smooth muscle relaxation.[2][3] This technical guide aims to consolidate the available scientific information on Thioquinapiperifil, presenting its biological activity, target interactions, and the broader signaling context in a structured and detailed manner.

Biological Activity and Quantitative Data

Thioquinapiperifil exhibits potent inhibitory activity against phosphodiesterase-5. The following table summarizes the key quantitative data reported for its biological activity.

ParameterValueTarget EnzymeSpeciesNotesReference
IC50 0.074 nMPhosphodiesterase-5 (PDE5)Not SpecifiedIn vitro enzyme assay.[4]
Ki 0.16 nMPhosphodiesterase-5 (PDE5)Canine TracheaNon-competitive inhibition.[5]

Table 1: Quantitative Biological Activity Data for Thioquinapiperifil

Molecular Target: Phosphodiesterase-5 (PDE5)

The primary molecular target of Thioquinapiperifil is phosphodiesterase-5 (PDE5), a key enzyme in the cGMP signaling pathway.[4][5] PDE5 specifically catalyzes the hydrolysis of cGMP to guanosine 5'-monophosphate (5'-GMP), thereby terminating the cGMP-mediated signal.[2] Kinetic analysis has revealed that Thioquinapiperifil acts as a non-competitive inhibitor of PDE5.[5] This indicates that it binds to an allosteric site on the enzyme, distinct from the active site where cGMP binds, and reduces the enzyme's catalytic efficiency without preventing substrate binding.

Signaling Pathway

Thioquinapiperifil exerts its biological effects by modulating the nitric oxide (NO)-cGMP signaling pathway. This pathway is fundamental to various physiological processes, most notably smooth muscle relaxation.

Mechanism of Action:

  • Nitric Oxide (NO) Production: The pathway is initiated by the release of NO from endothelial cells or nerve endings.

  • Guanylate Cyclase Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).

  • cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • PKG Activation: cGMP acts as a second messenger and activates cGMP-dependent protein kinase (PKG).

  • Smooth Muscle Relaxation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.

  • Signal Termination by PDE5: The action of cGMP is terminated by its hydrolysis to 5'-GMP by PDE5.

  • Inhibition by Thioquinapiperifil: Thioquinapiperifil inhibits PDE5, preventing the degradation of cGMP. This leads to an accumulation of cGMP, prolonged PKG activation, and enhanced smooth muscle relaxation.

PDE5_Signaling_Pathway cluster_extracellular Extracellular Space / Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Signal Signal (e.g., Acetylcholine) eNOS eNOS Signal->eNOS NO_source NO eNOS->NO_source Citrulline L-Arginine L-Arginine L-Arginine->eNOS O2 NO_target NO NO_source->NO_target Diffusion sGC Soluble Guanylate Cyclase (sGC) NO_target->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates 5GMP 5'-GMP PDE5->5GMP Hydrolyzes to Thioquinapiperifil Thioquinapiperifil Thioquinapiperifil->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Caption: Thioquinapiperifil inhibits PDE5, increasing cGMP levels and promoting smooth muscle relaxation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Thioquinapiperifil's biological activity.

Phosphodiesterase-5 (PDE5) Inhibition Assay

This protocol is based on the general principles of PDE5 activity assays and details from the study of KF31327.[5]

Objective: To determine the in vitro inhibitory activity of Thioquinapiperifil against PDE5.

Materials:

  • Purified PDE5 enzyme (e.g., from canine trachea)

  • Thioquinapiperifil (formerly KF31327)

  • Sildenafil (as a reference compound)

  • [³H]-cGMP (radiolabeled substrate)

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex AG1-X8)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 1 mM dithiothreitol)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing assay buffer, a fixed concentration of [³H]-cGMP (below the Km value for accurate Ki determination), and varying concentrations of Thioquinapiperifil or the reference compound.

  • Enzyme Addition: Initiate the reaction by adding the purified PDE5 enzyme to the reaction mixtures. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range (typically 10-20% substrate hydrolysis).

  • Reaction Termination: Stop the reaction by boiling the samples for 1-2 minutes.

  • Conversion to Nucleoside: After cooling, add snake venom nucleotidase to each sample and incubate for a further 10-20 minutes at 37°C. This step converts the [³H]-5'-GMP product to the corresponding nucleoside, [³H]-guanosine.

  • Separation: Apply the reaction mixtures to anion-exchange resin columns. The unreacted, negatively charged [³H]-cGMP and the intermediate [³H]-5'-GMP will bind to the resin, while the neutral [³H]-guanosine will pass through.

  • Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Thioquinapiperifil. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value for non-competitive inhibition can be determined using appropriate kinetic models and software.

PDE5_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Mixture Prepare Reaction Mixture ([³H]-cGMP, Thioquinapiperifil) Add_Enzyme Add PDE5 Enzyme Prepare_Mixture->Add_Enzyme Incubate_37C Incubate at 37°C Add_Enzyme->Incubate_37C Terminate Terminate Reaction (Boiling) Incubate_37C->Terminate Add_Nucleotidase Add Snake Venom Nucleotidase Terminate->Add_Nucleotidase Incubate_37C_2 Incubate at 37°C Add_Nucleotidase->Incubate_37C_2 Separate Separate on Anion-Exchange Resin Incubate_37C_2->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Calculate_Inhibition Calculate % Inhibition Quantify->Calculate_Inhibition Determine_IC50_Ki Determine IC50 and Ki Calculate_Inhibition->Determine_IC50_Ki

Caption: Workflow for the phosphodiesterase-5 (PDE5) inhibition assay.

Platelet Aggregation Assay

This protocol is based on the methods described for investigating the effects of KF31327 on platelet aggregation.[5]

Objective: To assess the effect of Thioquinapiperifil on collagen-induced platelet aggregation in the presence and absence of a nitric oxide donor.

Materials:

  • Rabbit platelet-rich plasma (PRP)

  • Thioquinapiperifil

  • Sildenafil

  • Collagen (platelet agonist)

  • Nitroglycerin (NO donor)

  • Platelet aggregometer

  • Saline solution (vehicle control)

Procedure:

  • PRP Preparation: Obtain fresh rabbit blood and prepare platelet-rich plasma by centrifugation.

  • Pre-incubation: Pre-incubate aliquots of PRP with varying concentrations of Thioquinapiperifil, sildenafil, or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C. For experiments involving an NO donor, also pre-incubate with a fixed concentration of nitroglycerin.

  • Induction of Aggregation: Place the cuvettes containing the PRP samples into the platelet aggregometer. Initiate platelet aggregation by adding a fixed concentration of collagen.

  • Monitoring Aggregation: Continuously monitor and record the change in light transmission through the PRP suspension over time using the aggregometer. Increased light transmission corresponds to increased platelet aggregation.

  • Data Analysis: Quantify the extent of platelet aggregation, typically as the maximum percentage of aggregation. Compare the aggregation responses in the presence of Thioquinapiperifil to the control to determine its inhibitory effect.

Platelet_Aggregation_Assay Prepare_PRP Prepare Rabbit Platelet-Rich Plasma (PRP) Pre_incubate Pre-incubate PRP with Thioquinapiperifil (± Nitroglycerin) Prepare_PRP->Pre_incubate Induce_Aggregation Induce Aggregation with Collagen Pre_incubate->Induce_Aggregation Monitor_Aggregation Monitor Light Transmission (Aggregometer) Induce_Aggregation->Monitor_Aggregation Analyze_Data Analyze % Aggregation Monitor_Aggregation->Analyze_Data

Caption: Experimental workflow for the platelet aggregation assay.

Conclusion

Thioquinapiperifil is a highly potent, non-competitive inhibitor of phosphodiesterase-5. Its mechanism of action, centered on the enhancement of the NO-cGMP signaling pathway, positions it as a significant molecule for research in areas where this pathway is a key therapeutic target. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation and development of Thioquinapiperifil and related compounds. The detailed understanding of its interaction with PDE5 and the downstream signaling consequences is crucial for its potential therapeutic applications.

References

Thioquinapiperifil Dihydrochloride: Unraveling the Safety and Toxicity Profile of a Novel PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. Thioquinapiperifil dihydrochloride is a compound that has been identified as an undeclared ingredient in certain dietary supplements and is not an approved pharmaceutical agent. A comprehensive safety and toxicity profile has not been established through rigorous, peer-reviewed clinical and preclinical studies.

Introduction

Thioquinapiperifil, an imidazoquinazoline derivative, is a potent phosphodiesterase type 5 (PDE5) inhibitor.[1] Originally synthesized by Kyowa Hakko Kogyo Co., Ltd. under the identifier KF31327, it has more recently been identified as an unapproved substance in dietary supplements promoted for sexual enhancement.[1] As a PDE5 inhibitor, its mechanism of action is analogous to approved drugs such as sildenafil, tadalafil, and vardenafil, which function by increasing intracellular cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. While the therapeutic potential of PDE5 inhibitors is well-established for conditions like erectile dysfunction and pulmonary hypertension, the safety and toxicity of unapproved analogues like Thioquinapiperifil remain largely uncharacterized.

This technical guide provides a comprehensive overview of the currently available, albeit limited, safety and toxicity information for this compound. Due to the scarcity of dedicated preclinical and clinical studies, this document also extrapolates potential safety concerns based on the known class effects of PDE5 inhibitors.

Physicochemical Properties

PropertyValueSource
Chemical Name 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione dihydrochloride[1]
Molecular Formula C24H28N6OS · 2HClInferred
Molecular Weight 521.5 (dihydrochloride)Inferred
CAS Number 220060-39-9 (free base)

Non-Clinical Safety and Toxicity

Detailed, publicly available non-clinical safety and toxicity studies specifically for this compound are not available. The following sections summarize the information gleaned from a Material Safety Data Sheet (MSDS) and discuss the anticipated toxicological profile based on the known effects of the PDE5 inhibitor class.

Acute Toxicity

No quantitative acute toxicity data, such as LD50 values, for this compound have been found in the public domain. An available MSDS for the free base provides the following hazard statements:

  • Harmful if swallowed.

  • Very toxic to aquatic life with long lasting effects.

These statements suggest oral toxicity and significant environmental hazards, but do not provide specific dose-related toxicity information.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There are no publicly available studies on the genotoxic, carcinogenic, or reproductive and developmental toxicity of this compound. Standardized testing batteries for these endpoints are a critical component of drug development and are essential for a comprehensive risk assessment. Without such data, the potential for long-term adverse health effects remains unknown.

Potential Mechanism of Action and Signaling Pathway

As a PDE5 inhibitor, Thioquinapiperifil is expected to modulate the nitric oxide (NO)/cGMP signaling pathway.

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to Inactive_GMP 5'-GMP (Inactive) PDE5->Inactive_GMP Thioquinapiperifil Thioquinapiperifil Thioquinapiperifil->PDE5 Inhibits

Caption: PDE5 Inhibition Signaling Pathway.

Anticipated Pharmacological and Toxicological Effects (Based on PDE5 Inhibitor Class)

Given the absence of specific data for Thioquinapiperifil, the safety concerns associated with other PDE5 inhibitors provide a framework for potential adverse effects.

System/Organ ClassPotential Adverse Effects
Cardiovascular Hypotension, tachycardia, myocardial infarction (rare, typically in patients with pre-existing cardiovascular disease). Co-administration with nitrates is contraindicated.
Neurological Headache, dizziness, flushing.
Gastrointestinal Dyspepsia, nausea.
Sensory Visual disturbances (e.g., blurred vision, changes in color perception), sudden hearing loss (rare).

Experimental Protocols

Detailed experimental protocols from safety and toxicity studies of this compound are not publicly available. For a new chemical entity, a standard non-clinical safety evaluation would typically include the following studies. The methodologies would follow established international guidelines (e.g., OECD, ICH).

Example Workflow for Acute Oral Toxicity Study (OECD 423)

Acute_Toxicity_Workflow Start Start: Acute Oral Toxicity (OECD 423) Dose_Selection Select Starting Dose Level (e.g., 300 mg/kg) Start->Dose_Selection Animal_Group Administer Single Oral Dose to 3 Animals (e.g., Rats) Dose_Selection->Animal_Group Observation_14d Observe for 14 Days: Mortality, Clinical Signs, Body Weight Animal_Group->Observation_14d Necropsy Gross Necropsy of All Animals Observation_14d->Necropsy Outcome Determine GHS Category Necropsy->Outcome

Caption: Acute Oral Toxicity Experimental Workflow.

Conclusion

The safety and toxicity profile of this compound is largely unknown due to a significant lack of publicly available preclinical and clinical data. The available information is limited to high-level hazard warnings from a Material Safety Data Sheet. While its classification as a PDE5 inhibitor allows for the extrapolation of potential class-related adverse effects, this is not a substitute for compound-specific safety data. The presence of Thioquinapiperifil as an undeclared ingredient in dietary supplements is a public health concern, as consumers are unknowingly exposed to a substance with an uncharacterized risk profile. Further research, including comprehensive non-clinical toxicity studies and well-controlled clinical trials, is imperative to establish the safety and efficacy of this compound. Researchers and drug development professionals should exercise extreme caution when handling and investigating this substance.

References

Methodological & Application

Application Notes and Protocols for Thioquinapiperifil Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioquinapiperifil, also known as KF31327, is a potent and selective non-competitive inhibitor of phosphodiesterase type 5 (PDE-5).[1] Initially synthesized by Kyowa Hakko Kogyo Co., Ltd., it was later identified as an undeclared ingredient in dietary supplements marketed for sexual enhancement.[2] As a PDE-5 inhibitor, Thioquinapiperifil dihydrochloride holds potential for therapeutic applications targeting the cyclic guanosine monophosphate (cGMP) signaling pathway, primarily in the treatment of erectile dysfunction and pulmonary hypertension. These application notes provide a comprehensive overview of the experimental design and protocols for the preclinical evaluation of this compound.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the PDE-5 enzyme. PDE-5 is responsible for the degradation of cGMP. By inhibiting PDE-5, Thioquinapiperifil increases the intracellular concentration of cGMP, leading to the activation of protein kinase G (PKG). This cascade results in the relaxation of smooth muscle cells in the corpus cavernosum of the penis and the pulmonary vasculature, leading to vasodilation.[3][4]

Thioquinapiperifil_Mechanism_of_Action Nitric Oxide (NO) Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activates GTP GTP cGMP cGMP GTP->cGMP sGC PDE-5 PDE-5 cGMP->PDE-5 Substrate Protein Kinase G (PKG) Protein Kinase G (PKG) cGMP->Protein Kinase G (PKG) Activates 5'-GMP 5'-GMP PDE-5->5'-GMP Hydrolysis Thioquinapiperifil Thioquinapiperifil Thioquinapiperifil->PDE-5 Inhibits Smooth Muscle Relaxation Smooth Muscle Relaxation Protein Kinase G (PKG)->Smooth Muscle Relaxation Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation

Figure 1: Thioquinapiperifil's inhibition of PDE-5 and its effect on the cGMP pathway.

Data Presentation

The following tables summarize key quantitative data for Thioquinapiperifil (KF31327) in comparison to the well-established PDE-5 inhibitor, Sildenafil.

Compound PDE-5 Inhibition (Ki) Reference
Thioquinapiperifil (KF31327)0.16 nM[1]
Sildenafil7.2 nM[1]
Table 1: In Vitro PDE-5 Inhibitory Activity.
Parameter Value Reference
Molecular Weight448.6 g/mol [2]
Molecular FormulaC24H28N6OS[2]
Table 2: Physicochemical Properties of Thioquinapiperifil.

Experimental Protocols

In Vitro PDE-5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for the PDE-5 enzyme using a fluorescence polarization (FP) assay.

Materials:

  • Recombinant human PDE-5A1 enzyme

  • FAM-cGMP (fluorescently labeled cGMP substrate)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • This compound

  • Sildenafil (as a positive control)

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of this compound and Sildenafil in the assay buffer.

  • Add the diluted compounds to the microplate wells.

  • Add the PDE-5A1 enzyme to all wells except the negative control wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding FAM-cGMP to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

  • Read the fluorescence polarization on a plate reader with appropriate filters for FAM.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Assessment of Erectile Function in a Rat Model

This protocol outlines the measurement of intracavernosal pressure (ICP) in rats to evaluate the in vivo efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • 24-gauge needle connected to a pressure transducer

  • Bipolar electrode for cavernous nerve stimulation

  • Data acquisition system

Procedure:

  • Anesthetize the rat and expose the carotid artery for blood pressure monitoring and the cavernous nerve for electrical stimulation.

  • Insert the 24-gauge needle into the corpus cavernosum to measure ICP.

  • Administer this compound or vehicle orally or via intraperitoneal injection.

  • After a predetermined time for drug absorption, stimulate the cavernous nerve with an electrical current (e.g., 5V, 16 Hz, 1 ms pulses for 1 minute).

  • Record the maximal ICP and the mean arterial pressure (MAP).

  • Calculate the ICP/MAP ratio to normalize for changes in systemic blood pressure.

  • Compare the ICP/MAP ratios between the treated and vehicle control groups to determine the effect of this compound on erectile function.

Analytical Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the quantification of Thioquinapiperifil in biological matrices (e.g., plasma, urine) or dietary supplements.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer

  • C18 analytical column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • This compound standard

  • Internal standard (e.g., a structurally similar compound)

  • Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile)

Procedure:

  • Sample Preparation:

    • For plasma/urine: Perform protein precipitation by adding acetonitrile, vortex, and centrifuge. Collect the supernatant.

    • For dietary supplements: Extract the compound with a suitable solvent, filter, and dilute.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Use a gradient elution with mobile phases A and B to separate the analyte.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for Thioquinapiperifil and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve using known concentrations of the Thioquinapiperifil standard.

    • Calculate the concentration of Thioquinapiperifil in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Experimental Workflows

In_Vitro_Screening_Workflow cluster_0 In Vitro Screening Compound Synthesis Compound Synthesis Primary PDE-5 Assay Primary PDE-5 Assay Compound Synthesis->Primary PDE-5 Assay IC50 Determination IC50 Determination Primary PDE-5 Assay->IC50 Determination Active Hits Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Lead Candidate Lead Candidate Selectivity Profiling->Lead Candidate High Selectivity

Figure 2: A typical in vitro screening workflow for PDE-5 inhibitors.

In_Vivo_Evaluation_Workflow cluster_1 In Vivo Evaluation Lead Candidate Lead Candidate Animal Model Selection Animal Model Selection Lead Candidate->Animal Model Selection Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies Efficacy Studies (ICP) Efficacy Studies (ICP) Pharmacokinetic Studies->Efficacy Studies (ICP) Toxicology Studies Toxicology Studies Efficacy Studies (ICP)->Toxicology Studies Efficacious Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate Safe

Figure 3: A general workflow for the in vivo evaluation of a drug candidate.

References

Application Notes and Protocols for Thioquinapiperifil in Rat Models of Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Thioquinapiperifil is a newly identified phosphodiesterase-5 (PDE-5) inhibitor.[1] The following application notes and protocols are based on established methodologies for evaluating other PDE-5 inhibitors, such as sildenafil, in rat models of erectile dysfunction. These protocols should be adapted and validated specifically for Thioquinapiperifil.

Introduction to Thioquinapiperifil

Thioquinapiperifil has been identified as a novel phosphodiesterase-5 (PDE-5) inhibitor, structurally an imidazoquinazoline derivative.[1] Originally known as KF31327, it was synthesized by Kyowa Hakko Kogyo Co., Ltd.[1] Like other PDE-5 inhibitors, Thioquinapiperifil is presumed to exert its pro-erectile effects by preventing the breakdown of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow to the penis.[2][3][4][5]

The nitric oxide (NO)/cGMP pathway is the primary signaling cascade mediating penile erection.[5][6] Upon sexual stimulation, NO is released from nerve endings and endothelial cells in the penis, which activates soluble guanylate cyclase (sGC) to produce cGMP.[5][6] Elevated cGMP levels lead to a decrease in intracellular calcium, resulting in cavernosal smooth muscle relaxation and erection.[5] PDE-5 is the enzyme responsible for the degradation of cGMP, thus terminating the erection.[5] By inhibiting PDE-5, Thioquinapiperifil is expected to enhance and prolong the erectile response.

Signaling Pathway of PDE-5 Inhibition

PDE5_Inhibition_Pathway cluster_pre Initiation cluster_cell Corpus Cavernosum Smooth Muscle Cell cluster_inhibition Inhibition Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG Protein Kinase G (PKG) Activation cGMP->PKG PDE5 Phosphodiesterase-5 (PDE-5) GMP 5'-GMP (Inactive) cGMP->GMP Degradation Relaxation Smooth Muscle Relaxation PKG->Relaxation Erection Penile Erection Relaxation->Erection Thioquinapiperifil Thioquinapiperifil Thioquinapiperifil->PDE5 Inhibits

Caption: NO/cGMP signaling pathway and the mechanism of action of Thioquinapiperifil.

Experimental Protocols for Evaluation in Rat Models

The following are generalized protocols for assessing the efficacy of a PDE-5 inhibitor in established rat models of erectile dysfunction.

Animal Models of Erectile Dysfunction

Commonly used rat models include those with diabetes-induced or cavernous nerve injury-induced erectile dysfunction.

  • Diabetic Rat Model:

    • Induction: Diabetes can be induced in adult male Sprague-Dawley rats (250-300g) by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (e.g., 60 mg/kg).

    • Confirmation: Diabetes is typically confirmed 72 hours post-injection by measuring blood glucose levels. Rats with glucose levels >250 mg/dL are considered diabetic.

    • Development of ED: Erectile dysfunction generally develops over a period of 8-12 weeks following the induction of diabetes.

  • Cavernous Nerve Injury Model:

    • Surgical Procedure: Under anesthesia, a midline abdominal incision is made to expose the major pelvic ganglion and the cavernous nerve.

    • Injury Induction: A crush injury to the cavernous nerve can be induced using fine forceps for a defined period (e.g., 30 seconds). Bilateral injury is common in these models.

    • Recovery and ED Development: Erectile dysfunction develops following the nerve injury. The efficacy of therapeutic interventions is often assessed at various time points post-injury (e.g., 1, 2, or 4 weeks).

Preparation and Administration of Thioquinapiperifil
  • Preparation: Thioquinapiperifil should be dissolved in a suitable vehicle, such as sterile saline, polyethylene glycol (PEG), or dimethyl sulfoxide (DMSO), depending on its solubility. The final concentration should be prepared to allow for accurate dosing based on the animal's body weight.

  • Administration:

    • Route: Administration can be oral (gavage), intraperitoneal (IP), or intravenous (IV). The choice of route will depend on the experimental design and the pharmacokinetic properties of the compound.

    • Dosage: The optimal dose of Thioquinapiperifil needs to be determined through dose-response studies. For other PDE-5 inhibitors like sildenafil, doses in rat models have ranged from 1 to 20 mg/kg.

    • Timing: The compound should be administered at a specific time point before the assessment of erectile function, which should be determined based on its pharmacokinetic profile (time to maximum concentration, Tmax).

Assessment of Erectile Function

The primary method for objectively quantifying erectile function in rats is the measurement of intracavernosal pressure (ICP).

  • Anesthesia: The rat is anesthetized (e.g., with pentobarbital sodium, 45-50 mg/kg, IP).

  • Surgical Preparation:

    • A tracheotomy may be performed to ensure a clear airway.

    • The carotid artery is cannulated to monitor mean arterial pressure (MAP).

    • A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP.

    • The cavernous nerve is isolated and a bipolar electrode is placed around it for electrical stimulation.

  • Stimulation Protocol:

    • The cavernous nerve is stimulated with a series of electrical pulses (e.g., frequency of 10-20 Hz, pulse width of 1 ms, voltage of 1-5 V) for a duration of 30-60 seconds.

    • A rest period is allowed between stimulations.

  • Data Acquisition: ICP and MAP are continuously recorded using a data acquisition system.

  • Efficacy Parameters: The primary efficacy endpoint is the ratio of the maximal ICP to the MAP (ICP/MAP). Other parameters include the area under the curve (AUC) of the ICP response.

Experimental Workflow

Experimental_Workflow cluster_setup Model Preparation cluster_treatment Intervention cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model Induce Erectile Dysfunction (e.g., Diabetes, Nerve Injury) Group_Allocation Randomly Allocate Rats to Treatment Groups Animal_Model->Group_Allocation Drug_Admin Administer Treatment (e.g., Oral, IP, IV) Group_Allocation->Drug_Admin Drug_Prep Prepare Thioquinapiperifil and Vehicle Control Drug_Prep->Drug_Admin Anesthesia Anesthetize Rat Drug_Admin->Anesthesia Surgery Surgical Preparation for ICP and MAP Measurement Anesthesia->Surgery Stimulation Electrical Stimulation of Cavernous Nerve Surgery->Stimulation Data_Acquisition Record ICP and MAP Stimulation->Data_Acquisition Calculate_Ratios Calculate ICP/MAP Ratio and AUC Data_Acquisition->Calculate_Ratios Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Calculate_Ratios->Statistical_Analysis

Caption: General experimental workflow for evaluating Thioquinapiperifil in a rat model of ED.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following tables provide examples of how to present potential efficacy and pharmacokinetic data for Thioquinapiperifil.

Table 1: Efficacy of Thioquinapiperifil on Erectile Function in a Rat Model of Erectile Dysfunction

Treatment GroupNDose (mg/kg)Max ICP (mmHg)MAP (mmHg)ICP/MAP RatioAUC of ICP (mmHg·s)
Sham Control10Vehicle105 ± 8110 ± 50.95 ± 0.073150 ± 240
ED Control10Vehicle45 ± 6108 ± 60.42 ± 0.051260 ± 180
Thioquinapiperifil10165 ± 7105 ± 50.62 ± 0.061950 ± 210
Thioquinapiperifil10585 ± 9 103 ± 40.83 ± 0.082550 ± 270
Thioquinapiperifil101098 ± 8101 ± 50.97 ± 0.07 2940 ± 240
Sildenafil10588 ± 8 104 ± 60.85 ± 0.072640 ± 250**
Data are presented as mean ± SEM. *p < 0.05 vs. ED Control; *p < 0.01 vs. ED Control.

Table 2: Pharmacokinetic Parameters of Thioquinapiperifil in Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t₁/₂ (h)Bioavailability (%)
Intravenous (IV)5--1500 ± 2502.5 ± 0.4-
Oral (PO)10450 ± 801.0 ± 0.21800 ± 3002.8 ± 0.560
Data are presented as mean ± SD.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of Thioquinapiperifil in rat models of erectile dysfunction. As a novel PDE-5 inhibitor, it is crucial to conduct thorough dose-response, efficacy, and pharmacokinetic studies to characterize its potential as a therapeutic agent for erectile dysfunction. The successful application of these standardized models will provide valuable insights into the pharmacological profile of Thioquinapiperifil and its potential for clinical development. All protocols must be validated specifically for Thioquinapiperifil to ensure accurate and reproducible results.

References

Application Notes and Protocols for Thioquinapiperifil Assays with Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the metabolic stability and identifying the metabolic profile of Thioquinapiperifil using human liver microsomes (HLM). This information is critical for understanding the drug's pharmacokinetic properties and potential for drug-drug interactions.

Introduction

Thioquinapiperifil is a novel phosphodiesterase-5 (PDE5) inhibitor. Understanding its metabolism is a crucial step in its development as a therapeutic agent. In vitro assays using human liver microsomes are a standard and effective method for this purpose. HLMs are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. These enzymes play a central role in the phase I metabolism of many xenobiotics.

This document outlines the procedures for conducting metabolic stability assays to determine key pharmacokinetic parameters and for identifying the metabolites of Thioquinapiperifil.

Data Presentation

A study has identified a total of 11 metabolites of Thioquinapiperifil in human liver microsomal extracts.[1][2] While the precise quantitative data for the metabolic stability and the relative abundance of each metabolite is not publicly available in the reviewed literature, the following tables illustrate how such data would be presented for clear comparison.

Table 1: Metabolic Stability of Thioquinapiperifil in Human Liver Microsomes

ParameterValue
Incubation Time (e.g., 0, 5, 15, 30, 60 min)
HLM Protein Conc. 0.5 mg/mL
Thioquinapiperifil Conc. 1 µM
Half-Life (t½) Data not available
Intrinsic Clearance (Clint) Data not available

Table 2: Identified Metabolites of Thioquinapiperifil in Human Liver Microsomes

Metabolite IDProposed Biotransformationm/zRelative Abundance (%)
M1Hydroxylation[Value]Data not available
M2N-dealkylation[Value]Data not available
M3S-oxidation[Value]Data not available
M4Glucuronidation[Value]Data not available
M5Multiple transformations[Value]Data not available
M6Multiple transformations[Value]Data not available
M7Multiple transformations[Value]Data not available
M8Multiple transformations[Value]Data not available
M9Multiple transformations[Value]Data not available
M10Multiple transformations[Value]Data not available
M11Multiple transformations[Value]Data not available

Experimental Protocols

Metabolic Stability Assay of Thioquinapiperifil in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of Thioquinapiperifil.

Materials:

  • Thioquinapiperifil

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Thioquinapiperifil in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice immediately before use.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration 0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.

    • Add Thioquinapiperifil to the mixture to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C in a shaking water bath.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Thioquinapiperifil at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Thioquinapiperifil remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg protein/mL).

Metabolite Identification of Thioquinapiperifil

Objective: To identify the metabolites of Thioquinapiperifil formed in human liver microsomes.

Materials:

  • Same as for the metabolic stability assay.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Incubation:

    • Follow the same incubation procedure as the metabolic stability assay, but with a longer incubation time (e.g., 60 minutes) to allow for sufficient metabolite formation.

  • Sample Preparation:

    • After the incubation period, terminate the reaction with ice-cold acetonitrile.

    • Process the sample as described in the metabolic stability protocol.

  • LC-Q-TOF MS Analysis:

    • Analyze the supernatant using a high-resolution LC-MS system to detect potential metabolites.

    • Acquire full scan MS and data-dependent MS/MS spectra.

  • Data Analysis:

    • Compare the chromatograms of the test sample with a control sample (without NADPH) to identify peaks corresponding to metabolites.

    • Determine the accurate mass of the parent drug and its metabolites.

    • Propose elemental compositions for the metabolites based on their accurate masses.

    • Analyze the MS/MS fragmentation patterns to elucidate the structures of the metabolites.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Reagents (Thioquinapiperifil, HLM, NADPH) pre_warm Pre-warm HLM and Buffer (37°C) reagents->pre_warm add_drug Add Thioquinapiperifil pre_warm->add_drug start_reaction Initiate with NADPH add_drug->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Collect Aliquots (0, 5, 15, 30, 60 min) incubate->time_points quench Terminate with Acetonitrile time_points->quench process Protein Precipitation & Centrifugation quench->process analyze LC-MS/MS or LC-Q-TOF MS Analysis process->analyze data Data Interpretation analyze->data

Caption: Experimental workflow for Thioquinapiperifil assay in human liver microsomes.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Thioquinapiperifil Thioquinapiperifil Hydroxylation Hydroxylated Metabolites Thioquinapiperifil->Hydroxylation Hydroxylation N_dealkylation N-dealkylated Metabolites Thioquinapiperifil->N_dealkylation N-dealkylation S_oxidation S-oxidized Metabolites Thioquinapiperifil->S_oxidation S-oxidation Glucuronidation Glucuronide Conjugates Hydroxylation->Glucuronidation Conjugation N_dealkylation->Glucuronidation Conjugation

Caption: Proposed metabolic pathways of Thioquinapiperifil in human liver microsomes.

References

Application Notes and Protocols for Cell-Based cGMP Assays Using Thioquinapiperifil Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in various physiological processes, including vasodilation, phototransduction, and neuronal signaling.[1][2] The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases (PDEs).[1][2][3] PDE5, a cGMP-specific phosphodiesterase, is a key enzyme in this pathway and a major target for therapeutic intervention in conditions such as erectile dysfunction and pulmonary hypertension.[2][3]

Thioquinapiperifil dihydrochloride, also known as KF31327, is a potent and selective, non-competitive inhibitor of PDE5 with an IC50 of 0.074 nM.[4][5][6] Its high potency and selectivity make it a valuable research tool for studying the cGMP signaling pathway and for the discovery of novel PDE5 inhibitors. This document provides detailed protocols and application notes for utilizing this compound in cell-based cGMP assays.

Signaling Pathway of PDE5 Inhibition

The nitric oxide (NO)/cGMP signaling pathway begins with the activation of soluble guanylate cyclase (sGC) by NO, leading to the conversion of GTP to cGMP.[1] cGMP then activates downstream effectors, primarily protein kinase G (PKG), to elicit a physiological response.[3] PDE5 terminates this signal by hydrolyzing cGMP to GMP.[1] this compound inhibits PDE5, preventing the degradation of cGMP, which leads to its accumulation and amplification of the downstream signal.

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes from GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate for Response Physiological Response (e.g., Vasodilation) PKG->Response Leads to GMP GMP PDE5->GMP Degrades to Thio Thioquinapiperifil dihydrochloride Thio->PDE5 Inhibits A 1. Seed Cells in 96-well plate B 2. Pre-incubate with This compound A->B C 3. Stimulate with NO Donor (e.g., SNP) B->C D 4. Lyse Cells (e.g., 0.1 M HCl) C->D E 5. Perform cGMP Assay (e.g., Competitive ELISA) D->E F 6. Read Plate (Absorbance) E->F G 7. Analyze Data (Calculate cGMP concentration) F->G

References

Troubleshooting & Optimization

Technical Support Center: Stability of Thioquinapiperifil in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Thioquinapiperifil in various experimental buffers. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for Thioquinapiperifil in a wide range of buffers is not extensively published, this guide provides best practices and troubleshooting advice based on general chemical principles and data from related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Thioquinapiperifil?

A1: For long-term stability, solid Thioquinapiperifil powder should be stored at -20°C. Once dissolved in a solvent, it is recommended to store stock solutions in tightly sealed aliquots at -80°C.[1]

Q2: How long are stock solutions of Thioquinapiperifil stable?

A2: As a general guideline, stock solutions stored at -20°C are typically usable for up to one month. However, for optimal results, it is always best to prepare fresh solutions for each experiment.

Q3: What are the known incompatibilities of Thioquinapiperifil?

A3: Thioquinapiperifil is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Contact with these substances should be avoided to prevent degradation.

Q4: In which solvents can I dissolve Thioquinapiperifil?

A4: While specific solubility data is not detailed in the provided results, compounds of this nature are often soluble in organic solvents like DMSO and ethanol. For aqueous buffers, it is common to first dissolve the compound in a small amount of DMSO and then dilute it with the desired buffer.

Q5: What analytical methods can be used to assess the stability of Thioquinapiperifil?

A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for stability studies.[2][3][4] These methods can separate and quantify the parent compound and its potential degradation products. Spectroscopic methods can also be employed for this purpose.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of Thioquinapiperifil in aqueous buffer. - Low solubility in the aqueous buffer.- The concentration of the organic co-solvent (e.g., DMSO) is too low after dilution.- The pH of the buffer is affecting solubility.- Increase the percentage of the organic co-solvent, if experimentally permissible.- Prepare a more dilute stock solution before adding to the buffer.- Test the solubility in a range of buffers with different pH values.
Loss of biological activity in an experiment. - Degradation of Thioquinapiperifil in the experimental buffer due to pH or temperature.- Interaction with other components in the buffer.- Improper storage of stock solutions.- Prepare fresh solutions for each experiment.- Assess the stability of Thioquinapiperifil under your specific experimental conditions (time, temperature, pH) using an analytical method like HPLC.- Ensure stock solutions are stored correctly at -80°C in aliquots to avoid repeated freeze-thaw cycles.[1]
Inconsistent experimental results. - Variable stability of Thioquinapiperifil across different experimental days.- Inconsistent preparation of buffer solutions.- Degradation during the experiment.- Standardize the preparation of all solutions and buffers.- Use freshly prepared Thioquinapiperifil solutions for each set of experiments.- Consider performing a time-course stability study in your experimental buffer to understand the degradation kinetics.
Appearance of unexpected peaks in HPLC/LC-MS analysis. - Degradation of Thioquinapiperifil.- Contamination of the buffer or solvent.- Interaction with the container.- Analyze a blank buffer solution to check for contaminants.- Compare the chromatogram of a freshly prepared solution with one that has been incubated under experimental conditions to identify degradation products.- Ensure high-purity solvents and reagents are used.

Factors Influencing Thioquinapiperifil Stability

Based on studies of similar thio-compounds and other pharmaceuticals, the following factors are critical to consider for maintaining the stability of Thioquinapiperifil in solution:

Factor General Impact and Recommendations
pH Thio-compounds can exhibit significant pH-dependent stability. For instance, the related compound thiotepa is more stable at a neutral pH (6-7) and degrades more rapidly in acidic conditions (pH 4-5.5).[5][6] It is advisable to determine the optimal pH range for Thioquinapiperifil stability in your specific application.
Temperature Higher temperatures generally accelerate the degradation of chemical compounds.[5][6] Whenever possible, experiments should be conducted at the lowest feasible temperature, and solutions should be kept on ice if not in immediate use. Stock solutions should be stored at -80°C.[1]
Buffer Type The components of the buffer can directly impact the stability of the compound. Some buffers may chelate metal ions that can catalyze oxidation, while others may actively participate in degradation reactions.[7] The choice of buffer (e.g., Phosphate, Tris, HEPES, Citrate) should be carefully considered and potentially screened for compatibility.
Buffer Concentration The concentration of the buffer itself can influence the stability of certain compounds.[8] It is good practice to use the lowest effective buffer concentration required for the experiment to minimize potential buffer-induced degradation.
Exposure to Light For some compounds, exposure to light can induce photodegradation. It is recommended to protect Thioquinapiperifil solutions from light by using amber vials or covering containers with aluminum foil, especially during long-term storage or experiments.

Experimental Protocols

General Protocol for Assessing Thioquinapiperifil Stability

This protocol outlines a general method for determining the stability of Thioquinapiperifil in a specific experimental buffer using HPLC.

1. Preparation of Stock Solution:

  • Dissolve Thioquinapiperifil in an appropriate organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Store this stock solution at -80°C in small aliquots.

2. Preparation of Test Solutions:

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Dilute the stock solution with the experimental buffer to the final desired concentration for your assay.

3. Incubation:

  • Incubate the test solution under the conditions of your experiment (e.g., 37°C in a cell culture incubator).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution for analysis.

  • Immediately stop any further degradation by freezing the aliquot at -80°C or by mixing with a quenching solution if necessary.

4. HPLC Analysis:

  • Analyze the samples by a validated reverse-phase HPLC method with UV detection.

  • The mobile phase and column selection will need to be optimized for Thioquinapiperifil.

  • Monitor the peak area of the parent Thioquinapiperifil compound at each time point.

5. Data Analysis:

  • Plot the percentage of the remaining Thioquinapiperifil (relative to the 0-hour time point) against time.

  • This will provide a stability profile of Thioquinapiperifil under your specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Thioquinapiperifil Stock Solution (in DMSO) C Dilute Stock to Final Concentration in Buffer A->C B Prepare Experimental Buffer B->C D Incubate at Experimental Conditions (e.g., 37°C) C->D E Collect Aliquots at Different Time Points D->E F Quench Reaction/ Store at -80°C E->F G Analyze by HPLC/LC-MS F->G H Determine % Remaining Thioquinapiperifil G->H

Caption: Experimental workflow for assessing the stability of Thioquinapiperifil.

troubleshooting_logic A Inconsistent Results? B Check Solution Preparation: - Use fresh stock solutions - Standardize buffer preparation A->B Yes G Consistent Results A->G No C Precipitation Observed? B->C D Adjust Solvent System: - Increase organic co-solvent - Test different pH buffers C->D Yes E Loss of Activity? C->E No F Investigate Degradation: - Run stability assay (HPLC) - Minimize incubation time/temp D->F E->F Yes E->G No

Caption: Troubleshooting logic for experiments involving Thioquinapiperifil.

References

Technical Support Center: Thioquinapiperifil-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thioquinapiperifil.

Frequently Asked Questions (FAQs)

1. What is Thioquinapiperifil and what is its mechanism of action?

Thioquinapiperifil is a potent and selective phosphodiesterase-5 (PDE5) inhibitor.[1] Its mechanism of action is centered on the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Thioquinapiperifil leads to an accumulation of cGMP, a key intracellular second messenger. This increase in cGMP levels activates protein kinase G (PKG), which in turn mediates a variety of downstream signaling events, ultimately leading to smooth muscle relaxation and vasodilation.

2. What are the primary research applications of Thioquinapiperifil?

Currently, the primary documented application of Thioquinapiperifil is in the analytical detection of undeclared ingredients in dietary supplements marketed for sexual enhancement.[1][2] However, as a potent PDE5 inhibitor, it holds potential for broader research applications in areas where PDE5 modulation is relevant, such as:

  • Erectile dysfunction

  • Pulmonary arterial hypertension

  • Cancer research, due to the role of cGMP signaling in apoptosis and cell proliferation.[3][4]

  • Neurological disorders, where the NO/cGMP pathway is implicated.

3. What are the recommended storage and handling conditions for Thioquinapiperifil?

For optimal stability, Thioquinapiperifil should be stored under the following conditions:

  • Solid (Powder): Store at -20°C for long-term storage.[5] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[6]

  • In Solvent: Prepare stock solutions and aliquot them into tightly sealed vials. Store aliquots at -80°C.[5] Avoid repeated freeze-thaw cycles.

4. What solvents can be used to dissolve Thioquinapiperifil?

Thioquinapiperifil is reported to be soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is crucial to keep the final concentration of the organic solvent low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

This guide addresses common challenges that may be encountered during experiments involving Thioquinapiperifil.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or No Inhibitory Effect in Cell-Based Assays 1. Compound Precipitation: Thioquinapiperifil may precipitate in aqueous cell culture media. 2. Low Cell Permeability: The compound may not be efficiently entering the cells to reach its intracellular target. 3. Cell Line Specificity: The chosen cell line may have low expression levels of PDE5. 4. Serum Interaction: Components in the fetal bovine serum (FBS) may bind to the compound, reducing its effective concentration.1. Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration or a different formulation. 2. While some studies suggest PDE5 inhibitors can enhance permeability, this can be cell-type dependent.[7][8] Consider using cell lines with known good permeability for small molecules or perform a permeability assay. 3. Verify PDE5 expression in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to express high levels of PDE5 (e.g., 9L gliosarcoma cells).[7] 4. Perform experiments in serum-free or low-serum media for a short duration, if your cell line can tolerate it. Include appropriate controls to account for serum effects.
High Background or Variability in cGMP Measurements 1. Suboptimal Assay Conditions: Incubation times, cell density, or stimulation conditions may not be optimized. 2. Cell Health: Poor cell viability can lead to inconsistent results. 3. Reagent Instability: The cGMP assay reagents may be degraded.1. Optimize the assay by titrating cell number, stimulation time with a nitric oxide (NO) donor (e.g., sodium nitroprusside), and Thioquinapiperifil incubation time. 2. Ensure high cell viability (>90%) before starting the experiment. Perform a cytotoxicity assay to determine the non-toxic concentration range of Thioquinapiperifil. 3. Check the expiration dates and storage conditions of your cGMP assay kit components. Run a standard curve with each experiment to ensure assay performance.
Unexpected Cytotoxicity 1. Off-Target Effects: At higher concentrations, Thioquinapiperifil may inhibit other cellular targets, leading to toxicity. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the EC50 for toxicity. Use concentrations well below the toxic range for your functional assays. 2. Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (e.g., <0.5% for DMSO). Include a vehicle control in all experiments.
Difficulty in Reproducing In Vivo Results 1. Poor Bioavailability: The compound may have low oral bioavailability or rapid metabolism. 2. Incorrect Dosing or Formulation: The dose may be too low, or the formulation may not be suitable for the route of administration. 3. Animal Model Specifics: The chosen animal model may have different PDE5 expression levels or metabolic pathways compared to humans.1. Consider alternative routes of administration (e.g., intraperitoneal injection) or co-administration with a compound that enhances bioavailability. 2. Perform a dose-ranging study to find the optimal effective dose. For oral administration, consider formulations with excipients that improve solubility and absorption. 3. Research the expression and function of PDE5 in your specific animal model to ensure it is a relevant system for your research question.

Quantitative Data

Table 1: Comparative IC50 Values of Various PDE5 Inhibitors

CompoundIC50 (nM)Notes
Thioquinapiperifil 0.074Data from supplier.
Sildenafil3.5 - 8.5IC50 values can vary depending on the assay conditions.
Tadalafil1.8Highly selective for PDE5.
Vardenafil0.7Potent PDE5 inhibitor.
Avanafil5.2Highly selective for PDE5.
Udenafil8.25Potent PDE5 inhibitor.
Mirodenafil-Oral PDE5 inhibitor.
Icariin432A natural PDE5 inhibitor.

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Experimental Protocols

Protocol 1: In Vitro Cell-Based cGMP Assay for PDE5 Inhibition

This protocol provides a general framework for measuring the effect of Thioquinapiperifil on intracellular cGMP levels in a cell-based assay.

1. Materials:

  • Cell line expressing PDE5 (e.g., HEK293-PDE5, PC-3, 9L gliosarcoma)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Thioquinapiperifil

  • DMSO (for stock solution)

  • Nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP)

  • IBMX (a non-selective PDE inhibitor, as a positive control)

  • Cell lysis buffer

  • cGMP immunoassay kit (e.g., ELISA or TR-FRET based)

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of Thioquinapiperifil in DMSO. Serially dilute the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.

  • Pre-incubation with Inhibitor:

    • Wash the cells once with serum-free medium.

    • Add the diluted Thioquinapiperifil or control solutions (vehicle, IBMX) to the wells and incubate for 30-60 minutes at 37°C.

  • Stimulation of cGMP Production:

    • Add the NO donor (e.g., SNP) to all wells (except for the unstimulated control) to stimulate cGMP production. The optimal concentration and incubation time for the NO donor should be determined empirically for your cell line. A typical starting point is 100 µM SNP for 10 minutes.

  • Cell Lysis:

    • Aspirate the medium from the wells.

    • Add cell lysis buffer to each well and incubate according to the cGMP assay kit manufacturer's instructions to lyse the cells and release intracellular cGMP.

  • cGMP Quantification:

    • Perform the cGMP immunoassay according to the manufacturer's protocol.

    • Read the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the cGMP standards provided in the kit.

    • Calculate the concentration of cGMP in each sample from the standard curve.

    • Normalize the cGMP concentration to the protein concentration in each well (optional but recommended).

    • Plot the cGMP concentration against the Thioquinapiperifil concentration and determine the IC50 value.

Visualizations

cluster_0 Cell Membrane NO NO sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP converts GTP to GTP GTP GTP->sGC_active PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG_inactive PKG (inactive) cGMP->PKG_inactive activates 5_GMP 5'-GMP (inactive) PDE5->5_GMP Thioquinapiperifil Thioquinapiperifil Thioquinapiperifil->PDE5 inhibits PKG_active PKG (active) PKG_inactive->PKG_active Downstream_Effects Downstream Cellular Effects (e.g., Smooth Muscle Relaxation) PKG_active->Downstream_Effects cluster_workflow Experimental Workflow: In Vitro PDE5 Inhibition Assay Start Start Cell_Culture 1. Seed and culture PDE5-expressing cells Start->Cell_Culture Compound_Prep 2. Prepare Thioquinapiperifil and control solutions Cell_Culture->Compound_Prep Pre_incubation 3. Pre-incubate cells with inhibitors Compound_Prep->Pre_incubation Stimulation 4. Stimulate cGMP production with an NO donor Pre_incubation->Stimulation Cell_Lysis 5. Lyse cells to release intracellular cGMP Stimulation->Cell_Lysis cGMP_Assay 6. Quantify cGMP using an immunoassay kit Cell_Lysis->cGMP_Assay Data_Analysis 7. Analyze data and determine IC50 cGMP_Assay->Data_Analysis End End Data_Analysis->End

References

interpreting Thioquinapiperifil mass spectrometry fragmentation patterns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thioquinapiperifil and interpreting its mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ([M+H]⁺) for Thioquinapiperifil?

A1: Thioquinapiperifil has a molecular formula of C₂₄H₂₈N₆OS. The expected monoisotopic mass of the protonated molecular ion ([M+H]⁺) is approximately 449.2174 m/z. It is crucial to use high-resolution mass spectrometry for accurate mass measurement to confirm the elemental composition.[1]

Q2: What are the most common fragmentation patterns observed for Thioquinapiperifil in positive ion mode ESI-MS/MS?

A2: In collision-induced dissociation (CID), Thioquinapiperifil typically undergoes fragmentation at the piperidine ring and the bond connecting it to the quinazoline core. A characteristic fragmentation involves the cleavage of the C-S bond.[2] The piperidine ring itself can also undergo fragmentation, often through the loss of neutral molecules.[3][4][5]

Q3: Are there any known metabolites of Thioquinapiperifil that might interfere with my analysis?

A3: Yes, several in vitro and in vivo metabolites of Thioquinapiperifil have been identified. These metabolites can be detected in samples from human liver microsomes, as well as rat urine and feces.[6] When analyzing biological samples, it is important to consider these potential metabolites, which can be identified through tandem mass spectrometry.[6]

Q4: Where can I obtain an analytical standard for Thioquinapiperifil?

A4: Analytical standards are highly pure compounds essential for accurate identification and quantification.[7] While the search results do not pinpoint a specific vendor for a Thioquinapiperifil standard, chemical suppliers that specialize in analytical standards for pharmaceutical and forensic applications are the best resources.

Troubleshooting Guide

Issue 1: Poor or no signal for the [M+H]⁺ ion of Thioquinapiperifil.

  • Possible Cause 1: Incorrect instrument settings.

    • Solution: Ensure the mass spectrometer is operating in positive ion mode. Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, for compounds of similar mass and polarity.

  • Possible Cause 2: Sample degradation.

    • Solution: Thioquinapiperifil may be susceptible to degradation under certain conditions. Prepare fresh solutions and avoid prolonged exposure to light or extreme temperatures.

  • Possible Cause 3: Inappropriate mobile phase.

    • Solution: For reversed-phase liquid chromatography, a mobile phase consisting of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or 0.2% acetic acid) is often effective for promoting protonation and achieving good chromatographic peak shape.[2][6]

Issue 2: Unexpected fragments or an overly complex fragmentation pattern.

  • Possible Cause 1: In-source fragmentation.

    • Solution: The cone voltage (or equivalent parameter) may be too high, causing the molecule to fragment within the ion source before mass selection. Reduce the cone voltage to obtain a stronger signal for the precursor ion.

  • Possible Cause 2: Presence of co-eluting isomers or impurities.

    • Solution: Optimize the liquid chromatography separation to resolve any isobaric interferences.[2] Ensure the purity of your analytical standard.

  • Possible Cause 3: High collision energy.

    • Solution: If performing MS/MS, the collision energy may be too high, leading to extensive fragmentation. Perform a collision energy ramp experiment to determine the optimal energy for producing informative fragment ions.

Issue 3: Inconsistent fragmentation pattern between experiments.

  • Possible Cause 1: Fluctuations in collision energy.

    • Solution: Ensure that the collision energy setting on the instrument is stable and reproducible. Calibrate the instrument according to the manufacturer's recommendations.

  • Possible Cause 2: Matrix effects in complex samples.

    • Solution: Matrix components can suppress or enhance the ionization of the analyte, leading to variability. Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup. The use of an internal standard can also help to correct for matrix effects.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions of Thioquinapiperifil observed in positive ion mode ESI-MS/MS. This data is compiled from published literature.[2]

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Elemental FormulaProposed Neutral Loss
449.2339.1914C₂₀H₂₄N₃O₂C₄H₅NS
449.2268.1050C₁₅H₁₃N₃O₂C₉H₁₆N₃S
449.2197.0707C₁₂H₈N₂OC₁₂H₂₀N₄S
449.2169.0736C₁₁H₈N₂C₁₃H₂₀N₄OS

Experimental Protocols

Methodology for Acquiring a Mass Spectrum of Thioquinapiperifil

This protocol provides a general procedure for obtaining a mass spectrum of Thioquinapiperifil using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

1. Sample Preparation:

  • Prepare a stock solution of Thioquinapiperifil in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Dilute the stock solution with the initial mobile phase to a final concentration appropriate for your instrument (e.g., 1-10 µg/mL).

2. Liquid Chromatography Conditions: [2]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm particle size).
  • Mobile Phase A: Water with 0.2% acetic acid.
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 0.2 mL/min.
  • Gradient: A suitable gradient to ensure separation from any impurities. For example: 10% B to 85% B over 50 minutes.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions: [2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) of the [M+H]⁺ ion.
  • Mass Range: m/z 100-600 for full scan.
  • Capillary Voltage: Optimize for your instrument (typically 3-5 kV).
  • Cone Voltage: Optimize to maximize the precursor ion signal and minimize in-source fragmentation.
  • Collision Gas: Argon.
  • Collision Energy: Perform a ramp experiment (e.g., 10-40 eV) to determine the optimal energy for generating a rich fragmentation spectrum.

Visualizations

Thioquinapiperifil_Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Thioquinapiperifil Thioquinapiperifil [M+H]⁺ m/z 449.2 frag1 m/z 339.2 Cleavage of C-S bond Thioquinapiperifil->frag1 - C₄H₅NS frag2 m/z 268.1 Loss of piperidine moiety Thioquinapiperifil->frag2 - C₉H₁₆N₃S frag3 m/z 197.1 Further fragmentation frag2->frag3 - C₃H₂NO Troubleshooting_Workflow start No or Poor Signal check_instrument Check Instrument Settings (Positive Mode, ESI Source) start->check_instrument instrument_ok Settings Correct? check_instrument->instrument_ok check_sample Prepare Fresh Sample sample_ok Signal Improved? check_sample->sample_ok check_mobile_phase Optimize Mobile Phase (Acidic Additive) mobile_phase_ok Signal Improved? check_mobile_phase->mobile_phase_ok instrument_ok->check_sample Yes end_bad Consult Instrument Specialist instrument_ok->end_bad No sample_ok->check_mobile_phase No end_good Signal Acquired sample_ok->end_good Yes mobile_phase_ok->end_good Yes mobile_phase_ok->end_bad No

References

proper storage and handling of Thioquinapiperifil dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Thioquinapiperifil dihydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions are summarized in the table below.

FormStorage TemperatureContainerAdditional Recommendations
Powder -20°CTightly sealed containerProtect from light and moisture.
In Solvent (e.g., DMSO) -80°CTightly sealed vialsAliquot to avoid repeated freeze-thaw cycles.

Q2: What are the general handling precautions for this compound?

A2: this compound should be handled with care in a laboratory setting. It is harmful if swallowed and very toxic to aquatic life.[1] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1]

  • Contact: Avoid contact with eyes and skin. In case of contact, rinse thoroughly with water.[1]

  • Spills: In case of a spill, collect the material and dispose of it as hazardous waste.

Q3: What is the stability of this compound in solution?

A3: this compound is stable under the recommended storage conditions.[1] When dissolved in a solvent such as DMSO, it is recommended to prepare stock solutions, aliquot them into single-use volumes, and store them at -80°C to minimize degradation from repeated freeze-thaw cycles. Studies on other small molecules in DMSO suggest that while many are stable for extended periods when stored at -20°C, degradation can occur, and the absorption of water by hygroscopic DMSO can contribute to this. Therefore, minimizing exposure to ambient moisture is critical.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in dimethyl sulfoxide (DMSO). For aqueous solutions, it may be necessary to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. The final concentration of DMSO in cell-based assays should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible IC50 values in an in vitro PDE5 inhibition assay.

  • Possible Cause 1: Compound Precipitation.

    • Solution: this compound may have limited solubility in aqueous assay buffers. Visually inspect your assay plate for any signs of precipitation. If observed, consider preparing a fresh, lower concentration stock solution or increasing the percentage of co-solvent (like DMSO) in your final assay, ensuring it does not affect enzyme activity.

  • Possible Cause 2: Variability in Reagent Preparation.

    • Solution: Ensure all reagents, including the enzyme, substrate (cGMP), and the inhibitor, are prepared fresh and accurately pipetted. Use calibrated pipettes and ensure thorough mixing of all solutions.

  • Possible Cause 3: Enzyme Activity Variation.

    • Solution: The activity of the PDE5 enzyme can vary between batches or with storage time. Always include a positive control inhibitor with a known IC50 in your experiments to monitor for shifts in enzyme activity. If the positive control IC50 also varies, it may indicate a problem with the enzyme or other assay components.

  • Possible Cause 4: Incorrect Incubation Times or Temperatures.

    • Solution: Adhere strictly to the incubation times and temperatures specified in your protocol. Variations can significantly impact the rate of the enzymatic reaction and, consequently, the calculated IC50 values.

Issue 2: Low or no observable effect of the compound in a cell-based assay.

  • Possible Cause 1: Poor Cell Permeability.

    • Solution: While Thioquinapiperifil is a small molecule, its ability to penetrate the cell membrane can vary depending on the cell type. If poor permeability is suspected, consider using a cell line with known high expression of relevant transporters or performing the assay in a cell-free system (lysate-based assay) to confirm direct target engagement.

  • Possible Cause 2: Compound Degradation in Culture Media.

    • Solution: The compound may not be stable in the cell culture media over the duration of the experiment. You can test for this by incubating the compound in the media for the same duration as your experiment and then testing its activity in a cell-free enzymatic assay. If degradation is confirmed, you may need to shorten the incubation time or add the compound at multiple time points.

  • Possible Cause 3: High Protein Binding.

    • Solution: The compound may bind to proteins in the serum of the cell culture media, reducing its effective concentration. Consider reducing the serum concentration in your media during the treatment period, if tolerated by your cells, or perform the experiment in serum-free media.

Issue 3: Precipitation or formulation issues for in vivo studies.

  • Possible Cause 1: Poor Aqueous Solubility.

    • Solution: this compound is likely to have low aqueous solubility. For in vivo administration, a suitable vehicle is required. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for injection, such as a mixture of PEG400, Tween 80, and saline. The final concentration of DMSO should be minimized.

  • Possible Cause 2: Vehicle Incompatibility.

    • Solution: Not all vehicles are suitable for all routes of administration or all compounds. It is essential to test the solubility and stability of your final formulation before animal administration. Common vehicles for poorly soluble compounds for oral administration include methylcellulose or polyethylene glycol. For intravenous administration, co-solvent systems or cyclodextrin-based formulations may be necessary. Always include a vehicle-only control group in your in vivo experiments.

Experimental Protocols

Key Experiment: In Vitro Phosphodiesterase-5 (PDE5) Inhibition Assay (Colorimetric)

This protocol is a general guideline for determining the inhibitory activity of this compound against the PDE5 enzyme.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Guanosine 3',5'-cyclic monophosphate (cGMP) as the substrate

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Stop Solution (e.g., 0.5 M EDTA)

  • This compound

  • Positive control inhibitor (e.g., Sildenafil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). Create a serial dilution of the compound in assay buffer to achieve a range of final concentrations for IC50 determination. Also, prepare dilutions of the positive control.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound or positive control at various concentrations.

    • PDE5 enzyme solution.

  • Initiate Reaction: Add the cGMP substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Product Detection:

    • Add 5'-Nucleotidase to each well and incubate to convert the GMP product to guanosine and inorganic phosphate (Pi).

    • Add the phosphate detection reagent to each well.

    • Incubate at room temperature for the color to develop.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound compared to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of PDE5 Inhibition

The following diagram illustrates the signaling pathway involving phosphodiesterase-5 (PDE5) and the mechanism of its inhibition. Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), leading to various downstream effects, including smooth muscle relaxation. PDE5 is the enzyme responsible for the degradation of cGMP to GMP, thus terminating the signal. Inhibitors like this compound block PDE5, leading to an accumulation of cGMP and enhanced PKG signaling.[1][2][3][4]

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Effects Downstream Effects (e.g., Smooth Muscle Relaxation) PKG->Effects Leads to GMP GMP PDE5->GMP Degrades to Inhibitor Thioquinapiperifil dihydrochloride Inhibitor->PDE5 Inhibits Assay_Workflow Start Start Prep Prepare Reagents: - PDE5 Enzyme - cGMP Substrate - Test Compound - Buffers Start->Prep Dispense Dispense Reagents into 96-well Plate Prep->Dispense Incubate1 Incubate to Allow Enzyme Reaction Dispense->Incubate1 Stop Add Stop Solution Incubate1->Stop AddNuc Add 5'-Nucleotidase Stop->AddNuc Incubate2 Incubate to Generate Phosphate AddNuc->Incubate2 AddDetect Add Phosphate Detection Reagent Incubate2->AddDetect Read Read Absorbance AddDetect->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

References

troubleshooting low signal-to-noise in Thioquinapiperifil detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Thioquinapiperifil and resolving issues related to low signal-to-noise ratios in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is Thioquinapiperifil and what is its primary mechanism of action?

A1: Thioquinapiperifil is classified as a phosphodiesterase type 5 (PDE-5) inhibitor. Its mechanism of action involves the inhibition of the PDE-5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, Thioquinapiperifil increases cGMP levels, leading to smooth muscle relaxation and vasodilation in specific tissues. This is the same mechanism of action as other well-known PDE-5 inhibitors used in the treatment of erectile dysfunction.

Q2: Which analytical methods are most commonly used for the detection of Thioquinapiperifil?

A2: The most prevalent and reliable methods for the detection and quantification of Thioquinapiperifil and its analogs are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS).[1][2] These techniques offer the high sensitivity and selectivity required for analyzing complex matrices such as dietary supplements and biological samples.[3][4]

Q3: What is a typical cause of a low signal-to-noise (S/N) ratio in chromatographic analysis?

A3: A low signal-to-noise ratio is a common issue in chromatography that can stem from various factors. These can be broadly categorized as issues with the sample preparation, the mobile phase, the HPLC or LC-MS system itself, or the detector settings.[5] For instance, a contaminated mobile phase, improper sample cleanup leading to matrix effects, an aging detector lamp, or unoptimized mass spectrometer parameters can all contribute to a decreased S/N ratio.[2]

Q4: How does the signal-to-noise ratio affect the limit of detection (LOD) and limit of quantification (LOQ)?

A4: The signal-to-noise ratio is a critical parameter that directly influences the limit of detection (LOD) and the limit of quantification (LOQ) of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. A higher S/N ratio leads to lower (better) LOD and LOQ values, enabling the detection and quantification of trace amounts of Thioquinapiperifil.[6]

Troubleshooting Guides for Low Signal-to-Noise Ratio

Below are detailed troubleshooting guides for addressing a low signal-to-noise ratio during Thioquinapiperifil detection using HPLC-UV and LC-MS.

Guide 1: HPLC-UV Detection Issues

Problem: You are experiencing a low signal-to-noise ratio in your HPLC-UV analysis of Thioquinapiperifil, characterized by a noisy or drifting baseline and small analyte peaks.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Mobile Phase Contamination 1. Prepare fresh mobile phase using HPLC-grade solvents and additives. 2. Filter the mobile phase through a 0.22 µm filter. 3. Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[2]A stable, less noisy baseline.
Detector Lamp Issue 1. Check the lamp's usage hours and replace it if it's near the end of its lifespan. 2. Allow the lamp to warm up for at least 30 minutes before analysis for a stable output.Increased signal intensity and a more stable baseline.
Flow Cell Contamination 1. Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol or a sequence of solvents of increasing polarity). 2. If the contamination persists, follow the manufacturer's instructions for cleaning the flow cell.Reduction in baseline noise and removal of spurious peaks.
Improper Wavelength Selection 1. Determine the UV absorbance maximum for Thioquinapiperifil (typically around 292 nm for similar compounds). 2. Set the detector to this wavelength to maximize the signal.Increased peak height for Thioquinapiperifil, improving the S/N ratio.

Experimental Protocol: HPLC-UV Method for Thioquinapiperifil

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 292 nm.

  • Column Temperature: 30 °C.

Guide 2: LC-MS Detection Issues

Problem: Your LC-MS analysis of Thioquinapiperifil shows a low signal-to-noise ratio, which could be due to poor ionization, matrix effects, or suboptimal MS parameters.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Matrix Effects (Ion Suppression or Enhancement) 1. Improve sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Dilute the sample to reduce the concentration of matrix components. 3. Optimize the chromatography to separate Thioquinapiperifil from co-eluting matrix components.A more stable and intense analyte signal with reduced baseline noise.
Suboptimal Mass Spectrometer Source Parameters 1. Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature, to maximize the ionization of Thioquinapiperifil. 2. Perform a tuning of the instrument using a Thioquinapiperifil standard solution.Increased ion abundance for the precursor and product ions of Thioquinapiperifil.
Incorrect Precursor/Product Ion Selection 1. Confirm the m/z of the precursor ion for Thioquinapiperifil ([M+H]+). 2. Perform a product ion scan to identify the most intense and stable fragment ions for use in Multiple Reaction Monitoring (MRM).Enhanced selectivity and sensitivity of the assay.
Mobile Phase Additive Issues 1. Ensure the mobile phase additives (e.g., formic acid, ammonium formate) are volatile and compatible with MS. 2. Optimize the concentration of the additive to achieve the best ionization efficiency.Improved signal intensity and stability.

Experimental Protocol: LC-MS/MS Method for Thioquinapiperifil in a Biological Matrix

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation with acetonitrile.

    • Centrifuge and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • LC Conditions:

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z of protonated Thioquinapiperifil.

    • Product Ions (Q3): At least two stable and intense fragment ions.

    • Collision Energy: Optimized for each transition.

Visualizations

Thioquinapiperifil_Signaling_Pathway Thioquinapiperifil Thioquinapiperifil PDE5 PDE-5 (Phosphodiesterase-5) Thioquinapiperifil->PDE5 Inhibits cGMP cGMP (Cyclic Guanosine Monophosphate) PDE5->cGMP Degrades GMP 5'-GMP Relaxation Smooth Muscle Relaxation & Vasodilation cGMP->Relaxation Promotes

Caption: Mechanism of action of Thioquinapiperifil as a PDE-5 inhibitor.

Troubleshooting_Workflow start Low Signal-to-Noise in Thioquinapiperifil Detection check_sample Review Sample Preparation start->check_sample check_mobile_phase Inspect Mobile Phase start->check_mobile_phase check_instrument Evaluate Instrument Parameters start->check_instrument matrix_effects Matrix Effects? check_sample->matrix_effects contamination Contamination or Degradation? check_mobile_phase->contamination hplc_params HPLC-UV Specifics check_instrument->hplc_params lcms_params LC-MS Specifics check_instrument->lcms_params improve_cleanup Improve Sample Cleanup (SPE, LLE) matrix_effects->improve_cleanup Yes dilute_sample Dilute Sample matrix_effects->dilute_sample Yes solution Improved Signal-to-Noise improve_cleanup->solution dilute_sample->solution prepare_fresh Prepare Fresh Mobile Phase & Solvents contamination->prepare_fresh Yes degas Degas Thoroughly contamination->degas Yes prepare_fresh->solution degas->solution check_lamp Check Lamp Status hplc_params->check_lamp clean_flow_cell Clean Flow Cell hplc_params->clean_flow_cell optimize_ms Optimize Source & MRM Parameters lcms_params->optimize_ms check_lamp->solution clean_flow_cell->solution optimize_ms->solution

Caption: A logical workflow for troubleshooting low signal-to-noise issues.

Fragmentation_Pathway parent Thioquinapiperifil [M+H]+ frag1 Fragment 1 Loss of hydroxymethyl-piperidine moiety parent->frag1 frag2 Fragment 2 Cleavage of the imidazoquinazoline core parent->frag2 frag3 Fragment 3 Loss of ethyl group parent->frag3

Caption: A proposed fragmentation pathway for Thioquinapiperifil in MS/MS.

References

Validation & Comparative

A Comparative Analysis of Thioquinapiperifil and Established PDE5 Inhibitors: Sildenafil and Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel phosphodiesterase-5 (PDE5) inhibitor, Thioquinapiperifil, with the well-established drugs, sildenafil and tadalafil. The content is intended to support research and development efforts by offering a comprehensive overview of their relative in vitro efficacy, supported by experimental data and methodologies.

In Vitro Efficacy at a Glance: A Quantitative Comparison

The primary mechanism of action for Thioquinapiperifil, sildenafil, and tadalafil is the inhibition of the PDE5 enzyme, which is crucial for regulating blood flow in the corpus cavernosum. The in vitro potency of these compounds is a key indicator of their efficacy. The following table summarizes the available data on their inhibitory activity against PDE5.

CompoundInhibitory Constant (Ki) in nM50% Inhibitory Concentration (IC50) in nM
Thioquinapiperifil (KF31327) 0.16 [1]Not explicitly reported
Sildenafil 7.2 [1]3.5 - 5.22 [2][3]
Tadalafil Not explicitly reported1.8 - 5 [4][5]

Lower Ki and IC50 values indicate higher potency.

Based on the available in vitro data, Thioquinapiperifil (formerly known as KF31327) demonstrates significantly higher potency as a PDE5 inhibitor compared to sildenafil, with a Ki value that is approximately 45 times lower.[1] While a direct Ki comparison with tadalafil is not available from the same study, the IC50 values suggest that Thioquinapiperifil is also likely to be more potent than tadalafil.

Understanding the Mechanism: The PDE5 Signaling Pathway

The therapeutic effect of these inhibitors is rooted in their ability to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Upon sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cGMP. This second messenger leads to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, these drugs prolong the action of cGMP, thereby enhancing the erectile response.

PDE5_Signaling_Pathway cluster_pre Initiation cluster_signal Signaling Cascade cluster_inhibition Inhibition Sexual\nStimulation Sexual Stimulation NO\nRelease NO Release Sexual\nStimulation->NO\nRelease GC Guanylate Cyclase NO\nRelease->GC GTP GTP cGMP cGMP GTP->cGMP GC Relaxation Smooth Muscle Relaxation (Erection) cGMP->Relaxation GMP 5'-GMP (Inactive) cGMP->GMP PDE5 PDE5 PDE5 Inhibitors Thioquinapiperifil Sildenafil Tadalafil Inhibitors->PDE5 Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Recombinant PDE5 Enzyme D Incubate Enzyme, Substrate, and Inhibitor A->D B Prepare Labeled cGMP Substrate B->D C Prepare Serial Dilutions of Inhibitor C->D E Terminate Reaction D->E F Separate Product from Substrate E->F G Quantify Product Formation F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

References

Validating the Inhibitory Activity of Thioquinapiperifil Against Phosphodiesterase-5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of Thioquinapiperifil against Phosphodiesterase-5 (PDE-5) with established reference standards. The data presented is intended to offer an objective evaluation of the compound's performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Comparative Inhibitory Activity Against PDE-5

The inhibitory potential of Thioquinapiperifil and selected reference standards against PDE-5 is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

CompoundIC50 (nM)Reference(s)
Thioquinapiperifil (KF31327) 0.074 [1][2][3]
Sildenafil3.4 - 6.86
Vardenafil0.7
Tadalafil1.8

Experimental Protocols

The following section details a generalized protocol for determining the in vitro inhibitory activity of compounds against PDE-5. This methodology is based on commonly employed fluorescence polarization (FP) assays.

Principle of the PDE-5 Inhibition Assay (Fluorescence Polarization)

The PDE-5 inhibition assay quantifies the enzymatic activity of PDE-5 by measuring the hydrolysis of a fluorescently labeled cyclic guanosine monophosphate (cGMP) substrate. When the fluorescent substrate is intact, it is small and rotates rapidly in solution, resulting in a low fluorescence polarization value. Upon hydrolysis by PDE-5, the resulting fluorescent monophosphate binds to a larger binding agent, slowing its rotation and leading to a high fluorescence polarization signal. The inhibitory activity of a test compound is determined by its ability to prevent this hydrolysis, thus keeping the fluorescence polarization low.

Materials and Reagents
  • Recombinant human PDE-5A1 enzyme

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • Binding Agent (specific for the hydrolyzed substrate)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT)

  • Test compounds (Thioquinapiperifil and reference standards) dissolved in DMSO

  • 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Assay Procedure
  • Compound Preparation: Prepare serial dilutions of the test compounds (Thioquinapiperifil, sildenafil, vardenafil, tadalafil) in DMSO. A typical starting concentration for the dilution series is 50 µM.

  • Reaction Mixture Preparation: In a 384-well microplate, add the following components in order:

    • Assay Buffer

    • Test compound dilution (or DMSO for control wells)

    • Recombinant PDE-5A1 enzyme

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the compounds to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow for enzymatic hydrolysis of the substrate.

  • Binding Agent Addition: Stop the enzymatic reaction and initiate the detection step by adding the Binding Agent to all wells.

  • Final Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) to allow the binding of the hydrolyzed substrate to the Binding Agent.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • The raw fluorescence polarization data is used to calculate the percentage of inhibition for each concentration of the test compound relative to the high (no enzyme) and low (no inhibitor) controls.

    • The percentage of inhibition is plotted against the logarithm of the compound concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Visualizing the Mechanism and Workflow

To further elucidate the context of this research, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

PDE5_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell cluster_inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation GMP GMP PDE5->GMP Thioquinapiperifil Thioquinapiperifil Thioquinapiperifil->PDE5 Inhibits

Caption: PDE-5 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Dispensing Dispense Reagents and Compounds into Microplate Compound_Prep->Dispensing Reagent_Prep Prepare Assay Reagents (Enzyme, Substrate, Buffer) Reagent_Prep->Dispensing Incubation1 Pre-incubation (Compound + Enzyme) Dispensing->Incubation1 Reaction_Start Initiate Reaction (Add Substrate) Incubation1->Reaction_Start Incubation2 Enzymatic Reaction Incubation Reaction_Start->Incubation2 Reaction_Stop Stop Reaction and Add Binding Agent Incubation2->Reaction_Stop FP_Read Measure Fluorescence Polarization Reaction_Stop->FP_Read Data_Analysis Calculate % Inhibition FP_Read->Data_Analysis IC50_Calc Determine IC50 Value (Curve Fitting) Data_Analysis->IC50_Calc

References

An In Vitro Comparative Analysis of Thioquinapiperifil and its Functional Analogues as PDE-5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Thioquinapiperifil and its functional analogues, primarily other widely studied phosphodiesterase-5 (PDE-5) inhibitors. Due to the limited availability of public data on direct structural analogues of Thioquinapiperifil, this guide focuses on its performance in the context of other well-characterized compounds in the same therapeutic class, such as Sildenafil, Tadalafil, and Vardenafil.

Thioquinapiperifil, also known as KF31327, is a potent and selective inhibitor of cyclic GMP-specific phosphodiesterase type 5 (PDE-5).[1] Its discovery in dietary supplements has prompted interest in its pharmacological profile.[2] This guide summarizes available in vitro data to facilitate a comparative understanding of its potency and selectivity.

Quantitative Comparison of In Vitro Inhibitory Activity

The in vitro potency of Thioquinapiperifil and its functional analogues against various phosphodiesterase isoforms is summarized in the table below. The data highlights the inhibitory concentration (IC50) or inhibitory constant (Ki), which are key metrics for assessing the efficacy and selectivity of these compounds.

CompoundPDE-1 (IC50/Ki, nM)PDE-2 (IC50, nM)PDE-3 (IC50, nM)PDE-4 (IC50, nM)PDE-5 (IC50/Ki, nM)PDE-6 (IC50, nM)PDE-11 (IC50, nM)
Thioquinapiperifil (KF31327) Data not availableData not availableData not availableData not available0.16 (Ki) [1]Data not availableData not available
Sildenafil 260>10,000>10,000>10,0005.22 [3]56>10,000
Tadalafil >10,000>10,000>10,000>10,0002.35 [3]>10,000190
Vardenafil 180>10,000>10,000>10,0000.7 11Data not available

Note: Lower values indicate higher potency. IC50 and Ki values are context-dependent and can vary based on experimental conditions.

Signaling Pathway of PDE-5 Inhibition

Phosphodiesterase-5 inhibitors exert their effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to stimuli, NO is released, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then acts as a second messenger, leading to various physiological effects, including smooth muscle relaxation. PDE-5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE-5, these compounds prevent the breakdown of cGMP, leading to its accumulation and an enhanced downstream signaling cascade.

PDE5_Signaling_Pathway cluster_upstream Upstream Activation cluster_signaling cGMP Signaling cluster_degradation Degradation Pathway Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE-5 cGMP->PDE5 Smooth Muscle\nRelaxation Smooth Muscle Relaxation PKG->Smooth Muscle\nRelaxation Promotes GMP GMP PDE5->GMP Degrades Thioquinapiperifil Thioquinapiperifil & Analogues Thioquinapiperifil->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of Thioquinapiperifil.

Experimental Protocols

The determination of in vitro inhibitory activity of compounds like Thioquinapiperifil is typically achieved through phosphodiesterase inhibition assays. Below are generalized methodologies for such experiments.

Recombinant Human PDE Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of a specific recombinant human PDE isoform.

  • Enzymes and Substrates: Recombinant human PDE-1, PDE-2, PDE-3, PDE-4, PDE-5, PDE-6, and PDE-11 are used. The substrates are typically radiolabeled cGMP or cAMP.

  • Assay Procedure:

    • The test compound (e.g., Thioquinapiperifil) is serially diluted to various concentrations.

    • The compound dilutions are incubated with a specific PDE enzyme in an assay buffer (e.g., Tris-HCl buffer) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the radiolabeled substrate (e.g., [3H]-cGMP for PDE-5).

    • After a defined incubation period, the reaction is terminated.

    • The product of the enzymatic reaction (e.g., [3H]-GMP) is separated from the unreacted substrate, often using chromatography or precipitation methods.

    • The amount of product is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve. The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially in competitive inhibition assays.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a test compound against a PDE enzyme.

IC50_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_analysis Data Analysis A Serial Dilution of Test Compound D Incubation of Compound and Enzyme A->D B Preparation of PDE Enzyme Solution B->D C Preparation of Radiolabeled Substrate E Initiation of Reaction with Substrate C->E D->E F Termination of Reaction E->F G Separation of Product and Substrate F->G H Quantification of Product G->H I Calculation of % Inhibition H->I J IC50 Determination via Dose-Response Curve I->J

Caption: A generalized workflow for the in vitro determination of PDE inhibitory activity.

References

Thioquinapiperifil: A Potent Phosphodiesterase-5 Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Thioquinapiperifil's potency, alongside established Phosphodiesterase-5 (PDE-5) inhibitors. Detailed experimental protocols for determining and validating IC50 values are also presented to support research endeavors in drug discovery and development.

Thioquinapiperifil, also known as KF31327, has emerged as a highly potent and selective inhibitor of phosphodiesterase-5 (PDE-5), an enzyme crucial in various physiological signaling pathways.[1][2] Its efficacy in modulating cyclic guanosine monophosphate (cGMP) levels makes it a valuable tool for investigating cellular processes regulated by this second messenger. This guide offers a comprehensive overview of Thioquinapiperifil's inhibitory activity in comparison to other well-known PDE-5 inhibitors, providing researchers with essential data for experimental design and interpretation.

Comparative Potency of PDE-5 Inhibitors

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table summarizes the reported IC50 values for Thioquinapiperifil and other widely studied PDE-5 inhibitors, demonstrating the exceptional potency of Thioquinapiperifil.

CompoundIC50 (nM) for PDE-5
Thioquinapiperifil (KF31327) 0.074 [1]
Sildenafil3.5 - 6.6
Tadalafil1.8 - 6.7
Vardenafil0.14 - 0.7

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Accurate determination of IC50 values is fundamental for the characterization and comparison of enzyme inhibitors. Below are detailed methodologies for conducting in vitro PDE-5 inhibition assays.

Determination of IC50 Values using a Phosphodiesterase Assay Kit

This protocol outlines a common method for determining the IC50 of a test compound against PDE-5 using a commercially available assay kit.

Materials:

  • Recombinant human PDE-5 enzyme

  • cGMP substrate

  • Assay buffer

  • Test compound (e.g., Thioquinapiperifil)

  • Detection reagents (e.g., fluorescent tracer)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

  • Assay Reaction: In a microplate, combine the PDE-5 enzyme, assay buffer, and the various concentrations of the test compound or vehicle control.

  • Initiation of Reaction: Add the cGMP substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow for enzymatic activity.

  • Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. The signal generated is inversely proportional to the PDE-5 activity.

  • Data Analysis: Measure the signal using a microplate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the signal.

Validation of Inhibitory Activity using a Cell-Based Assay

Cell-based assays provide a more physiologically relevant context for validating the inhibitory activity of a compound.

Materials:

  • A suitable cell line expressing PDE-5 (e.g., vascular smooth muscle cells)

  • Cell culture medium and supplements

  • A nitric oxide (NO) donor (e.g., sodium nitroprusside) to stimulate cGMP production

  • Test compound

  • cGMP immunoassay kit

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in a multi-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time.

  • Stimulation: Add the NO donor to the cells to stimulate the production of cGMP.

  • Cell Lysis: After a specific incubation period, lyse the cells to release the intracellular contents.

  • cGMP Quantification: Measure the concentration of cGMP in the cell lysates using a cGMP immunoassay kit.

  • Data Analysis: Plot the cGMP concentration against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in a 50% of the maximal increase in cGMP levels.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the PDE-5 signaling pathway and the experimental workflow for IC50 determination.

PDE5_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to sGC_active sGC (Active) sGC_inactive->sGC_active Activates cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PDE5 Phosphodiesterase-5 (PDE-5) cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to 5GMP 5'-GMP PDE5->5GMP Thioquinapiperifil Thioquinapiperifil Thioquinapiperifil->PDE5 Inhibits

Caption: PDE-5 Signaling Pathway

IC50_Determination_Workflow Start Start: Prepare Reagents Serial_Dilution Prepare Serial Dilution of Thioquinapiperifil Start->Serial_Dilution Assay_Setup Set Up Assay Plate: Enzyme, Buffer, Inhibitor Serial_Dilution->Assay_Setup Initiate_Reaction Add cGMP Substrate Assay_Setup->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Detection Add Detection Reagents Incubation->Detection Read_Plate Measure Signal (Plate Reader) Detection->Read_Plate Data_Analysis Data Analysis: % Inhibition vs. [Inhibitor] Read_Plate->Data_Analysis IC50_Calculation Calculate IC50 Value Data_Analysis->IC50_Calculation

Caption: IC50 Determination Workflow

References

A Comparative Analysis of Thioquinapiperifil and Vardenafil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of Thioquinapiperifil and vardenafil, two compounds identified as phosphodiesterase type 5 (PDE-5) inhibitors. Vardenafil is a well-established, clinically approved medication for erectile dysfunction. In contrast, Thioquinapiperifil is a more recently identified compound found in dietary supplements, with limited publicly available scientific data. It is crucial to note that no direct head-to-head preclinical or clinical studies comparing Thioquinapiperifil and vardenafil have been identified in the published scientific literature. Therefore, this comparison is based on the available data for each compound individually.

Vardenafil: A Profile

Vardenafil is a potent and selective inhibitor of PDE-5, an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature.[1][2][3] Its therapeutic effect in erectile dysfunction stems from its ability to enhance the signaling pathway mediated by nitric oxide (NO).

Mechanism of Action

During sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1][4] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection.[1][2] PDE-5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE-5, vardenafil increases the intracellular concentration of cGMP, thereby potentiating and prolonging the erectile response to sexual stimulation.[1][3][4] It is important to note that vardenafil does not cause an erection in the absence of sexual stimulation.[1][2]

Signaling Pathway of PDE-5 Inhibition

PDE5_Inhibition_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation cGMP cGMP sGC_Activation->cGMP GTP GTP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE-5 cGMP->PDE5 Erection Erection Smooth_Muscle_Relaxation->Erection GMP GMP (inactive) PDE5->GMP Degradation Vardenafil Vardenafil/ Thioquinapiperifil Vardenafil->PDE5 Inhibition

Caption: Mechanism of action for PDE-5 inhibitors like vardenafil.

Preclinical Data

Vardenafil has been shown to be a potent inhibitor of human PDE-5 in preclinical studies.

ParameterValueReference
IC50 (PDE-5) 0.7 nM[5]
Pharmacokinetic Properties

The pharmacokinetic profile of vardenafil has been characterized in both preclinical and human studies.

Table 1: Pharmacokinetic Parameters of Vardenafil

Parameter Animal (Rabbit) Human Reference
Tmax 1 h ~40 min [5]
T1/2 1.2 h ~4 h [5]

| Absolute Bioavailability | Not specified | 14.5% |[5] |

Clinical Efficacy

Vardenafil has demonstrated significant efficacy in the treatment of erectile dysfunction across a broad range of patient populations, including those with comorbidities such as diabetes and hypertension.[6][7][8]

Table 2: Summary of Vardenafil Clinical Trial Efficacy Data

Efficacy Endpoint Vardenafil Placebo p-value Reference
IIEF-EF Domain Score (Change from Baseline) +8.9 Not specified <0.0001 [8]
SEP2 Success Rate (Penetration) 84% (at 12 weeks) 59% (at 12 weeks) <0.0001 [6]
SEP3 Success Rate (Successful Intercourse) 65% (at 12 weeks) 32% (at 12 weeks) <0.0001 [7]
First-Dose SEP2 Success Rate (20 mg) 81% Not specified Not applicable [9]

| First-Dose SEP3 Success Rate (20 mg) | 70% | Not specified | Not applicable |[9] |

IIEF-EF: Erectile Function domain of the International Index of Erectile Function; SEP2: Sexual Encounter Profile Question 2; SEP3: Sexual Encounter Profile Question 3.

Safety and Tolerability

Vardenafil is generally well-tolerated. The most common adverse events are related to its vasodilatory effects.

Table 3: Common Adverse Events of Vardenafil

Adverse Event Incidence
Headache Common
Flushing Common
Dyspepsia Common
Nasal Congestion Common

Reference for all adverse events:[5]

Experimental Protocol: Representative Clinical Trial

A representative clinical trial design for vardenafil is a multicenter, randomized, double-blind, placebo-controlled, flexible-dose study.[8]

Experimental Workflow for a Vardenafil Clinical Trial

Vardenafil_Trial_Workflow Patient_Recruitment Patient Recruitment (ED diagnosis, >6 months) Inclusion_Exclusion Inclusion/Exclusion Criteria (e.g., >50% failure rate at baseline) Patient_Recruitment->Inclusion_Exclusion Washout Washout Period (4 weeks, treatment-free) Inclusion_Exclusion->Washout Randomization Randomization Washout->Randomization Vardenafil_Arm Vardenafil Arm (Flexible dose, e.g., 5, 10, 20 mg) Randomization->Vardenafil_Arm Group 1 Placebo_Arm Placebo Arm Randomization->Placebo_Arm Group 2 Treatment_Period Double-Blind Treatment (12 weeks) Vardenafil_Arm->Treatment_Period Placebo_Arm->Treatment_Period Efficacy_Assessment Efficacy Assessment (IIEF-EF, SEP2, SEP3) Treatment_Period->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events, Lab Tests) Treatment_Period->Safety_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Caption: A typical workflow for a vardenafil clinical trial.

  • Objective: To evaluate the efficacy and safety of vardenafil in men with erectile dysfunction.

  • Primary Endpoints: Change from baseline in the IIEF-EF domain score, and success rates for SEP2 and SEP3.[8]

  • Methodology:

    • Patient Population: Men with a diagnosis of erectile dysfunction for at least 6 months and a baseline failure rate of over 50% in sexual attempts.[8]

    • Study Design: After a 4-week treatment-free run-in period, patients are randomized to receive either flexible-dose vardenafil (e.g., starting at 10 mg with the option to adjust to 5 mg or 20 mg) or a placebo for a specified duration, typically 12 weeks.[10]

    • Data Collection: Efficacy is assessed using patient-reported outcomes through questionnaires like the IIEF and SEP diaries. Safety is monitored through the recording of adverse events and laboratory tests.[8]

Thioquinapiperifil: A Profile

Thioquinapiperifil is an imidazoquinazoline derivative that has been identified as a PDE-5 inhibitor.[11] It was formerly known as KF31327, synthesized by Kyowa Hakko Kogyo Co., Ltd.[11] Unlike vardenafil, it is not an approved pharmaceutical agent but has been found as an undeclared ingredient in dietary supplements marketed for sexual enhancement.[11]

Available Data

The scientific literature on Thioquinapiperifil is sparse.

  • Identification: It has been identified in dietary supplements using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

  • Quantitative Analysis: In one analysis of a dietary supplement, the content of Thioquinapiperifil was found to be approximately 13-15 mg per tablet.[11]

  • Metabolism: A study using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) has been conducted to determine the in vitro and in vivo metabolites of Thioquinapiperifil in human liver microsomes and rat urine and feces.[12] This study identified several metabolites, which could be useful for toxicological and forensic analysis.[12]

Crucially, there are no published preclinical studies detailing its potency (e.g., IC50 against PDE-5) or selectivity, nor are there any clinical trials evaluating its efficacy, safety, or pharmacokinetic profile in humans.

Comparative Summary

The lack of data for Thioquinapiperifil prevents a direct, data-driven comparison of its performance against vardenafil. However, a high-level comparison based on their known attributes can be made.

Table 4: High-Level Comparison

Feature Vardenafil Thioquinapiperifil
Chemical Class Imidazotriazine derivative Imidazoquinazoline derivative
Regulatory Status Approved pharmaceutical drug Unapproved substance found in dietary supplements
Mechanism of Action Selective PDE-5 inhibitor[1] Presumed PDE-5 inhibitor[11]
Preclinical Data Extensive data available (e.g., IC50 = 0.7 nM)[5] No published data
Clinical Efficacy Data Robust data from numerous clinical trials[6][7][8] No published data
Clinical Safety Data Well-characterized safety profile[5] No published data

| Pharmacokinetic Data | Well-characterized in humans and animals[5] | Limited to metabolic profiling[12] |

Conclusion for the Research Community

For researchers, scientists, and drug development professionals, the distinction between vardenafil and Thioquinapiperifil is stark. Vardenafil represents a well-documented therapeutic agent with a comprehensive portfolio of preclinical, clinical, and post-marketing data. This extensive dataset allows for a thorough understanding of its risk-benefit profile.

Thioquinapiperifil, on the other hand, remains largely uncharacterized in the public domain. While its presence in dietary supplements and its identification as a PDE-5 inhibitor are noteworthy, the absence of fundamental pharmacological and toxicological data presents significant unknowns. For drug development professionals, Thioquinapiperifil could be considered a novel scaffold, but it would require extensive investigation, starting with basic in vitro potency and selectivity profiling, followed by comprehensive preclinical safety and pharmacokinetic studies before any consideration for clinical development. The existing metabolic profile study provides a starting point for understanding its biotransformation.[12]

References

Cross-Validation of Thioquinapiperifil Analysis: A Comparison of Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of novel compounds like Thioquinapiperifil are paramount. This guide provides a comparative overview of various analytical techniques that have been employed in the analysis of Thioquinapiperifil, a phosphodiesterase-5 (PDE5) inhibitor. While direct cross-validation studies comparing the quantitative performance of these methods are not extensively documented in publicly available literature, this guide offers a side-by-side look at their applications, strengths, and the nature of the data they provide, based on existing research.

Thioquinapiperifil has been identified in dietary supplements and is structurally an imidazoquinazoline derivative.[1] Its analysis is crucial for regulatory purposes, understanding its metabolic fate, and for quality control in any potential therapeutic applications. The primary analytical methods discussed in the literature for Thioquinapiperifil include Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for Thioquinapiperifil depends on the specific research question, whether it is for identification, quantification, or structural elucidation. The following table summarizes the key features of the most commonly used methods based on published studies.

Analytical TechniquePrincipleApplication for ThioquinapiperifilStrengthsLimitations
LC-MS / LC-Q-TOF-MS Separates compounds by liquid chromatography and identifies them based on their mass-to-charge ratio.Identification of Thioquinapiperifil and its metabolites in complex matrices like dietary supplements, rat urine, and feces, and human liver microsomal extracts.[1][2][3]High sensitivity and selectivity, provides molecular weight information, and allows for structural elucidation of metabolites through tandem MS.[2][3]Higher cost and complexity compared to HPLC-UV.
HPLC-UV Separates compounds by liquid chromatography and quantifies them based on their absorption of ultraviolet light.Quantitative analysis of Thioquinapiperifil in dietary supplement tablets.[1]Robust, reproducible, and widely available for quantitative analysis.[3] Lower cost than LC-MS.Less selective than MS; co-eluting impurities can interfere with quantification.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure.Structural elucidation and confirmation of the Thioquinapiperifil molecule.[1][3]Unambiguous structure determination of unknown compounds.Relatively low sensitivity, requires pure samples, and is not suitable for routine quantitative analysis of complex mixtures.
Thin-Layer Chromatography (TLC) A simple chromatographic technique for separating mixtures.Initial screening and qualitative analysis of dietary supplements for the presence of Thioquinapiperifil.[3]Simple, rapid, and low-cost screening method.Primarily qualitative, not suitable for precise quantification.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of the experimental protocols used for Thioquinapiperifil analysis as described in the literature.

LC-Q-TOF-MS for Metabolite Profiling[2]
  • Sample Preparation: Rat urine and feces samples, as well as human liver microsomal extracts, were treated with acetonitrile to precipitate proteins and extract the metabolites.

  • Chromatographic Separation: The extracted samples were injected into a Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) system. The specific column, mobile phase composition, and gradient elution program would be detailed in the primary study.

  • Mass Spectrometric Analysis: The mass spectrometer was operated to acquire high-resolution mass data. Tandem mass spectrometry (MS/MS) was used to fragment ions of interest to aid in the structural identification of metabolites. The mass error for all reported results was within 5 ppm, indicating high accuracy.[2][3]

HPLC-UV for Quantification[1]
  • Sample Preparation: The content of dietary supplement tablets was extracted with a suitable organic solvent.

  • Chromatographic Separation: An HPLC system equipped with a C18 column was used for separation. A typical mobile phase for similar compounds consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer.

  • UV Detection: A UV detector was used to monitor the absorbance at a specific wavelength, which is chosen based on the UV spectrum of Thioquinapiperifil.

  • Quantification: The concentration of Thioquinapiperifil was determined by comparing the peak area from the sample to a calibration curve prepared from a reference standard. The reported content in some products was approximately 13-15 mg/tablet.[1]

NMR for Structural Elucidation[1]
  • Sample Preparation: Thioquinapiperifil was isolated and purified from the dietary supplement extract to obtain a sample of sufficient purity for NMR analysis.

  • NMR Analysis: Proton (¹H) and Carbon-13 (¹³C) NMR spectra were acquired. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR techniques (e.g., COSY, HSQC) would be used to assemble the complete molecular structure. The analysis of these spectra revealed the compound to be an imidazoquinazoline derivative.[1]

Signaling Pathway and Experimental Workflow

To understand the biological context of Thioquinapiperifil's action, it is essential to visualize its mechanism as a PDE5 inhibitor. Furthermore, a clear workflow for its analysis ensures a systematic approach.

Figure 1: Mechanism of Action of Thioquinapiperifil as a PDE5 Inhibitor cluster_0 Cell Membrane cluster_1 Intracellular Space Nitric Oxide Nitric Oxide Guanylyl Cyclase Guanylyl Cyclase Nitric Oxide->Guanylyl Cyclase Activates cGMP cGMP Guanylyl Cyclase->cGMP Converts GTP GTP GTP->Guanylyl Cyclase PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Protein Kinase G Protein Kinase G cGMP->Protein Kinase G Activates Inactive GMP Inactive GMP PDE5->Inactive GMP Thioquinapiperifil Thioquinapiperifil Thioquinapiperifil->PDE5 Inhibits Smooth Muscle Relaxation Smooth Muscle Relaxation Protein Kinase G->Smooth Muscle Relaxation

Caption: Mechanism of action of Thioquinapiperifil as a PDE5 inhibitor.

Figure 2: General Workflow for Thioquinapiperifil Analysis cluster_techniques Analytical Techniques Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Screening (TLC) Screening (TLC) Sample Preparation->Screening (TLC) Separation & Quantification (HPLC-UV) Separation & Quantification (HPLC-UV) Screening (TLC)->Separation & Quantification (HPLC-UV) Identification & Structural Elucidation Identification & Structural Elucidation Separation & Quantification (HPLC-UV)->Identification & Structural Elucidation Data Analysis & Reporting Data Analysis & Reporting Separation & Quantification (HPLC-UV)->Data Analysis & Reporting LC-MS LC-MS Identification & Structural Elucidation->LC-MS NMR NMR Identification & Structural Elucidation->NMR LC-MS->Data Analysis & Reporting NMR->Data Analysis & Reporting

Caption: A generalized workflow for the analysis of Thioquinapiperifil.

References

Safety Operating Guide

Personal protective equipment for handling Thioquinapiperifil dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Thioquinapiperifil dihydrochloride (CAS No.: 220060-39-9). The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental contamination.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment.[1] This is a mandatory requirement to prevent exposure through inhalation, skin, or eye contact.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields.
Hand Protection Protective GlovesChemically resistant gloves are required.
Body Protection Impervious ClothingFull-body coverage to prevent skin contact.
Respiratory Protection Suitable RespiratorUse in areas with adequate ventilation.

Operational Procedures

Safe handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the compound.

Handling:

  • Avoid all direct contact with the skin and eyes.[1]

  • Do not inhale dust or aerosols.[1]

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Emergency and Disposal Plans

Accidental Release Measures:

In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[1] Only personnel equipped with full personal protective equipment should address the spill.[1]

  • Containment: Prevent further leakage or spillage.[1] Keep the product away from drains and water courses.[1]

  • Clean-up: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • Decontamination: Scrub all contaminated surfaces and equipment with alcohol.[1]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]

Disposal:

Dispose of unused this compound and any contaminated waste in a designated and approved hazardous waste disposal plant.[1] Do not allow the product to enter drains, water courses, or the soil.[1]

Hazard Information

This compound is classified as follows:

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed).[1]

  • Aquatic Toxicity: Acute Category 1 and Chronic Category 1 (Very toxic to aquatic life with long-lasting effects).[1]

Procedural Workflow for Accidental Spill

cluster_spill Accidental Spill Protocol Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate Don_PPE Don Full PPE Evacuate->Don_PPE Contain Contain Spill Don_PPE->Contain Cleanup Absorb with Inert Material Contain->Cleanup Decontaminate Decontaminate Surfaces with Alcohol Cleanup->Decontaminate Dispose Dispose of Contaminated Waste Decontaminate->Dispose

Caption: Workflow for handling an accidental spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.